molecular formula C10H10BrNO B1486825 8-Methylquinolin-5-ol hydrobromide CAS No. 1803585-87-6

8-Methylquinolin-5-ol hydrobromide

Cat. No.: B1486825
CAS No.: 1803585-87-6
M. Wt: 240.1 g/mol
InChI Key: SETGSUXYIHLXOA-UHFFFAOYSA-N
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Description

8-Methylquinolin-5-ol hydrobromide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure known for its wide range of biological activities and its ability to act as a potent metal chelator . The 8-HQ core is a versatile molecule that can be modified at various positions to fine-tune its biological and physicochemical properties . Researchers have extensively studied 8-HQ derivatives for their diverse pharmacological potential, which includes anticancer, antibacterial, antifungal, and antioxidant activities . The biological activity of these compounds is often linked to their proton dissociation constants (pKa) and their capacity to chelate essential metal ions, such as iron and copper, thereby modulating cellular metal and redox homeostasis . This makes them promising candidates for investigating novel therapeutic strategies, including overcoming multidrug resistance (MDR) in cancer cells . As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules. It can be used to explore structure-activity relationships (SAR), particularly the effect of methyl substitution at the 5-position of the quinoline ring. The hydrobromide salt form typically offers enhanced stability and solubility compared to the free base, facilitating its use in various experimental settings. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

8-methylquinolin-5-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.BrH/c1-7-4-5-9(12)8-3-2-6-11-10(7)8;/h2-6,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETGSUXYIHLXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=CC=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural & Functional Divergence: 5-Hydroxy-8-methylquinoline vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-hydroxy-8-methylquinoline vs 8-hydroxyquinoline structure Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide delineates the critical structural, physicochemical, and functional differences between 8-hydroxyquinoline (8-HQ) and its isomer 5-hydroxy-8-methylquinoline (5-H-8-MQ) . While 8-HQ is a privileged scaffold in medicinal coordination chemistry, defined by its bidentate chelating capability, 5-H-8-MQ represents a "broken" pharmacophore where the chelation axis is structurally disrupted. This guide provides the rationale, experimental validation, and biological implications of these differences, serving as a roadmap for researchers navigating quinoline-based structure-activity relationships (SAR).

Structural & Electronic Analysis

The fundamental distinction lies in the spatial relationship between the ring nitrogen (


) and the hydroxyl substituent. This geometric arrangement dictates the electronic environment and the ability to form stable metallo-complexes.
The Chelation Axis (8-HQ)[1][2]
  • Structure: The hydroxyl group at position C8 is peri- to the ring nitrogen (

    
    ).
    
  • Mechanism: Deprotonation of the phenol yields a phenolate anion (

    
    ). The proximity of 
    
    
    
    (lone pair donor) and
    
    
    allows for the formation of a stable, 5-membered chelate ring with divalent metal ions (
    
    
    ) such as
    
    
    ,
    
    
    , and
    
    
    .
  • Electronic Effect: The 8-OH group exerts an inductive effect that modulates the basicity of the pyridine ring, but its primary role is ligand coordination.

The Disrupted Scaffold (5-H-8-MQ)
  • Structure: The hydroxyl group is at position C5 (para-like orientation relative to the carbocyclic ring fusion, but distinct from the N-containing ring). The methyl group occupies C8.

  • Mechanism: The C5-OH is spatially distant from

    
    . No cooperative binding pocket exists. The molecule acts as a monodentate ligand (binding via 
    
    
    
    or
    
    
    independently) rather than a chelator.
  • Steric Influence: The C8-methyl group introduces steric bulk near the nitrogen lone pair, potentially hindering coordination at the

    
     site compared to unsubstituted quinoline, further reducing metal affinity.
    
Structural Comparison Diagram

The following diagram illustrates the chelation capability of 8-HQ versus the steric/geometric blockade in 5-H-8-MQ.

ChelationComparison cluster_8HQ 8-Hydroxyquinoline (Active Chelator) cluster_5H8MQ 5-Hydroxy-8-methylquinoline (Non-Chelator) HQ8 8-HQ Scaffold (N1 + C8-OH) Metal Metal Ion (M2+) HQ8->Metal Bidentate Binding Complex Stable 5-Membered Chelate Ring Metal->Complex Formation HQ5 5-H-8-MQ Scaffold (N1 + C5-OH + C8-Me) Metal2 Metal Ion (M2+) HQ5->Metal2 Steric Clash / Distant OH NoComplex No Chelation (Monodentate Only) Metal2->NoComplex Result

Figure 1: Comparative binding logic. 8-HQ forms a stable complex, whereas 5-H-8-MQ lacks the geometry for bidentate chelation.

Physicochemical & Functional Properties[1][3][4][5][6]

The following table summarizes the quantitative and qualitative differences essential for experimental design.

Property8-Hydroxyquinoline (8-HQ)5-Hydroxy-8-methylquinoline (5-H-8-MQ)
CAS Number 148-24-316026-71-4
Molecular Weight 145.16 g/mol 159.19 g/mol
pKa (Phenolic) ~9.9~8.5 - 9.0 (Predicted: OH at C5 is more acidic due to resonance stabilization across the ring system without H-bonding to N)
pKa (Nitrogen) ~5.0< 5.0 (C8-Methyl steric hindrance reduces proton affinity)
Metal Binding (

)
High affinity (nM to

M range for Cu/Zn)
Low affinity (Non-specific binding)
Fluorescence Weak (enhanced upon chelation)Distinct intrinsic fluorescence (different emission

due to 5-OH conjugation)
Solubility Low in neutral H2O; soluble in acid/baseLower aqueous solubility (increased lipophilicity via Methyl group)

Experimental Protocols

Protocol A: Comparative Metal Binding Assay (UV-Vis Shift)

Objective: To empirically demonstrate the presence (8-HQ) or absence (5-H-8-MQ) of bidentate chelation. Principle: Ligand-to-Metal Charge Transfer (LMCT) bands or significant bathochromic shifts occur only upon chelate ring formation.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in water.
  • Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Baseline: Dilute Compound Stock to 50

    
    M in Buffer. Record UV-Vis spectrum (250–500 nm).
    
  • Titration: Add Metal Stock in 0.5 equivalent increments (0 to 5 eq).

  • Readout:

    • 8-HQ: Expect a distinct redshift (bathochromic shift) and isosbestic points, indicating a clean equilibrium between free ligand and complex.

    • 5-H-8-MQ: Expect minimal spectral change or simple absorbance dampening (non-specific interaction). No new LMCT band should appear.

Protocol B: Synthesis of 5-Hydroxy-8-methylquinoline

If the compound is not commercially available, it can be synthesized via a modified Skraup/Doebner-Miller cyclization.

Reaction Scheme:

  • Precursor: 3-amino-4-methylphenol (CAS: 2836-00-2).

  • Reagents: Glycerol, Sulfuric Acid (

    
    ), Sodium m-nitrobenzenesulfonate (oxidant).
    
  • Mechanism: The amine directs the cyclization. The methyl group at position 4 (para to the amine in the phenol ring) blocks one ortho position, but the Skraup reaction cyclizes onto the other ortho position to form the pyridine ring.

Step-by-Step:

  • Mix: In a round-bottom flask, combine 3-amino-4-methylphenol (1 eq), sodium m-nitrobenzenesulfonate (0.6 eq), and glycerol (2.5 eq).

  • Acidify: Cautiously add concentrated

    
     (2 eq) dropwise with stirring (exothermic).
    
  • Reflux: Heat to 140°C for 4 hours. The mixture will darken significantly.

  • Quench: Cool to RT, pour into crushed ice/water.

  • Neutralize: Adjust pH to ~7-8 with NaOH or

    
    . The product will precipitate.
    
  • Purification: Recrystallize from ethanol. Verify structure via NMR (look for C8-Methyl singlet ~2.6 ppm and C5-H/C6-H/C7-H coupling patterns).

Experimental Decision Workflow

Use this logic flow to select the correct isomer for your application.

Workflow Start Select Quinoline Scaffold Goal Define Research Goal Start->Goal Chelation Requirement: Bidentate Pocket Goal->Chelation Metal Sequestration / Ionophore Redox Requirement: Phenolic OH Goal->Redox Antioxidant / Redox Cycling Use8HQ Use 8-Hydroxyquinoline (Standard Chelator) Chelation->Use8HQ Yes CheckTox Consider 5-Hydroxy-8-methylquinoline (Non-chelating Control) Redox->CheckTox Maybe Warning Metabolic Activation Risk CheckTox->Warning Note: Potential Quinone-Imine Tox

Figure 2: Decision tree for selecting between 8-HQ and 5-H-8-MQ based on functional requirements.

Biological Implications & Causality

Mechanism of Action: The "Ionophore" Hypothesis

The antimicrobial and anticancer activity of 8-HQ is largely attributed to its ability to act as a copper/zinc ionophore. It transports these metals into the cell, overwhelming intracellular antioxidant defenses and inhibiting the proteasome.

  • Causality: 8-HQ +

    
    
    
    
    
    Lipophilic Complex
    
    
    Cell Entry
    
    
    ROS Generation.
The "Negative Control" Role of 5-H-8-MQ

5-H-8-MQ serves as an excellent negative control in these studies.

  • Hypothesis: If a biological effect (e.g., bacterial killing) is observed with 8-HQ but not with 5-H-8-MQ, the mechanism is confirmed to be chelation-dependent.

  • Caveat: If 5-H-8-MQ shows toxicity, it is likely due to quinone-imine formation . The 5-hydroxyquinoline scaffold can be oxidized (metabolically) to a quinone-imine species, which is an electrophile capable of alkylating DNA or proteins, independent of metal binding.

References

  • PrepChem. Synthesis of 5-hydroxy-8-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][2][3][4] Retrieved from [Link]

Sources

Chemical Properties & Protocol Guide: 8-Methylquinolin-5-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-methylquinolin-5-ol hydrobromide , a specialized heterocyclic intermediate. Unlike its well-known isomer Tiliquinol (5-methylquinolin-8-ol), this compound features a hydroxyl group at the C5 position, fundamentally altering its electronic properties and reactivity profile.

Part 1: Executive Summary

This compound (CAS: 1803585-87-6 for the salt; 16026-71-4 for the free base) is a substituted quinoline derivative employed primarily as a scaffold in medicinal chemistry and organic synthesis. Its structural distinctiveness lies in the 5-hydroxy substitution , which effectively deactivates the chelation capability typical of 8-hydroxyquinolines, directing its utility toward hydrogen-bond-mediated interactions and electrophilic aromatic substitutions rather than metallo-supramolecular chemistry.

This guide details the physicochemical profile, validated synthesis pathways, and critical handling protocols for researchers utilizing this compound in drug discovery and materials science.

Part 2: Chemical Identity & Structural Analysis

The compound consists of a bicyclic quinoline core substituted with a methyl group at position 8 and a hydroxyl group at position 5. The hydrobromide salt form is utilized to enhance aqueous solubility and shelf-stability compared to the oxidation-prone free base.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 5-Hydroxy-8-methylquinoline HBr; 5-Oxo-8-methylquinoline hydrobromide
CAS Number (Salt) 1803585-87-6
CAS Number (Free Base) 16026-71-4
Molecular Formula

(Salt) /

(Base)
Molecular Weight 240.10 g/mol (Salt) / 159.19 g/mol (Base)
Structural Logic[4]
  • Electronic Effects: The C5-hydroxyl group acts as a strong electron-donating group (EDG) via resonance, significantly increasing electron density at the C6 and C8 positions. However, since C8 is blocked by a methyl group, electrophilic attack is highly regioselective for C6 .

  • Salt Formation: The quinoline nitrogen (

    
     for the conjugate acid) is protonated by HBr. This protonation deactivates the pyridine ring toward electrophilic attack, ensuring that subsequent functionalization occurs exclusively on the phenolic (benzene) ring.
    

Part 3: Physicochemical Profile

Note: Experimental data for the specific HBr salt is rare in open literature. Values below combine available experimental data with high-confidence chemoinformatic derivations based on structural analogs.

PropertyValue / DescriptionContext & Causality
Appearance Pale yellow to tan crystalline solidQuinoline salts typically exhibit charge-transfer coloration. Darkening indicates oxidation.
Melting Point >250 °C (Decomposition)Ionic lattice energy of the HBr salt significantly elevates MP compared to the free base (~160 °C).
Solubility (Water) Moderate to HighProtonated nitrogen breaks crystal lattice energy via hydration; significantly more soluble than the free base.
Solubility (Organic) Soluble in DMSO, MeOH; Insoluble in HexanesPolar aprotic solvents are required for organic reactions involving the salt.
Acidity (

)

(NH

),

(OH)
The compound is amphoteric. At physiological pH (7.4), it exists largely as the neutral zwitterion or free base.

Part 4: Synthetic Pathways[4]

The most robust synthetic route avoids the ambiguous ring-closure of Skraup synthesis by utilizing the regioselective nitration of commercially available 8-methylquinoline.

Validated Synthesis Protocol (Nitration-Hydrolysis Route)

Prerequisites: Fume hood, inert atmosphere (


), temperature control.
Step 1: Regioselective Nitration

The bulky methyl group at C8 blocks the peri-position, forcing nitration to the C5 position.

  • Dissolution: Dissolve 8-methylquinoline (1.0 eq) in concentrated

    
     at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.1 eq) while maintaining temp < 5°C.
    
  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Pour onto crushed ice. Neutralize with

    
    . Filter the yellow precipitate (5-nitro-8-methylquinoline ).
    
Step 2: Reduction to Amine
  • Reduction: Suspend nitro compound in EtOH/Water. Add Iron powder (3.0 eq) and catalytic

    
    . Reflux for 4 hours.
    
  • Purification: Filter hot to remove iron oxides. Concentrate filtrate to obtain 5-amino-8-methylquinoline .

Step 3: Hydrolysis (Bucherer-Type) & Salt Formation
  • Hydrolysis: Reflux the amine in 10%

    
     or utilize sodium bisulfite (
    
    
    
    ) conditions (Bucherer reaction) to convert
    
    
    to
    
    
    .
  • Isolation: Neutralize to pH 7 to precipitate the free base 8-methylquinolin-5-ol .

  • Salting: Redissolve free base in minimal hot Ethanol. Add 48% aqueous HBr (1.1 eq).

  • Crystallization: Cool slowly to 4°C. Filter the resulting hydrobromide salt crystals. Wash with cold

    
    .
    
Synthesis Logic Diagram

SynthesisRoute Start 8-Methylquinoline (C8-Blocked) Nitro 5-Nitro-8-methylquinoline (Major Isomer) Start->Nitro HNO3 / H2SO4 (Nitration @ C5) Amino 5-Amino-8-methylquinoline Nitro->Amino Fe / NH4Cl (Reduction) Hydroxy 8-Methylquinolin-5-ol (Free Base) Amino->Hydroxy H2SO4 / H2O (Hydrolysis) Product 8-Methylquinolin-5-ol HBr (Target Salt) Hydroxy->Product HBr / EtOH (Salt Formation)

Caption: Step-wise synthesis of 8-methylquinolin-5-ol HBr via regioselective nitration and hydrolysis.

Part 5: Reactivity & Functionalization Profile

Absence of Chelation (Critical Distinction)

Unlike 8-hydroxyquinoline (oxine), 8-methylquinolin-5-ol cannot form stable 5-membered chelate rings with metal ions (


) because the hydroxyl group (C5) and nitrogen (N1) are spatially distant (para-like relationship).
  • Implication: This compound is not suitable for metal scavenging or as a metalloprotease inhibitor via chelation mechanisms.

Electrophilic Aromatic Substitution ( )

The C5-OH group strongly activates the benzene ring.

  • Regioselectivity: The C8 position is blocked by the methyl group. The C6 position (ortho to OH) is the exclusive site for electrophilic attack.

  • Application: Bromination (

    
    ) yields 6-bromo-8-methylquinolin-5-ol , a valuable precursor for Suzuki couplings to extend the carbon skeleton.
    
Acidity & Salt Metathesis

The HBr salt is acidic. In aqueous buffers > pH 6, it deprotonates to the neutral free base, which may precipitate due to lower solubility.

  • Protocol: When using in biological assays, pre-dissolve in DMSO, then dilute into buffer. Ensure final pH is controlled to prevent unintended precipitation.

Part 6: Handling & Safety (HBr Specifics)

Signal Word: WARNING

Hazard ClassStatementPrevention
Skin/Eye Irritation Causes serious eye irritation (H319); Skin irritation (H315).Wear nitrile gloves and safety goggles. HBr salts can be corrosive to mucous membranes.
STOT-SE May cause respiratory irritation (H335).Handle strictly in a fume hood. Avoid dust generation.
Storage Hygroscopic / Light Sensitive.Store at RT or 4°C in a desiccator, protected from light. Darkening implies free-base oxidation.

References

  • National Toxicology Program (NTP). Testing Status of 8-Methylquinoline M0419. National Institute of Environmental Health Sciences. Link

  • PubChem. Compound Summary for CID 71208: 5-Methylquinolin-8-ol (Isomer Comparison). National Library of Medicine. Link

  • Zhang, W. et al. (2015).[1] Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines.[1] The Journal of Organic Chemistry, 80(15). Link

  • Sigma-Aldrich. Safety Data Sheet: 8-Methylquinoline. Merck KGaA. Link

  • GuideChem. Preparation of 5-amino-8-hydroxyquinoline (Precursor Protocol).Link

Sources

Technical Profile: 8-Methylquinolin-5-ol Hydrobromide Solubility & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers and process chemists. It prioritizes experimental rigor, structural analysis, and self-validating protocols over static data lists.

Executive Summary & Compound Identity

The synthesis and purification of functionalized quinolines, specifically 8-methylquinolin-5-ol hydrobromide (CAS: 1803585-87-6), represent a critical juncture in the development of pharmaceutical intermediates. Unlike its more common isomer (8-hydroxyquinoline), the 5-hydroxy-8-methyl variant presents unique solubility challenges due to the "peri" interaction between the 8-methyl group and the protonated nitrogen at position 1, alongside the distal 5-hydroxyl group.

This guide provides a derived solubility landscape based on structural analogs and thermodynamic principles, followed by a rigorous, self-validating experimental protocol for precise determination.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Name 5-Hydroxy-8-methylquinoline HBr
CAS Number (Salt) 1803585-87-6
CAS Number (Free Base) 16026-71-4
Molecular Formula C₁₀H₁₀BrNO (Salt) / C₁₀H₉NO (Base)
Molecular Weight 240.1 g/mol (Salt)
Key Structural Feature 8-Methyl steric bulk adjacent to N1; 5-OH providing H-bond donation.

Physicochemical Solubility Landscape

Note: Specific quantitative solubility data for this salt is proprietary and batch-dependent. The following data is derived from structural analogs (e.g., 5-hydroxyquinoline HBr) and calculated partition coefficients (cLogP).

The solubility of 8-methylquinolin-5-ol HBr is governed by the competition between the ionic lattice energy of the hydrobromide salt and the solvation energy of the hydroxy-quinoline core.

Predicted Solubility Profile (25°C)
Solvent ClassSolventSolubility RatingMechanistic Rationale
Polar Protic Water High (>50 mg/mL)Ionic dissociation of HBr salt; H-bonding with 5-OH.
Polar Protic Methanol Very High (>100 mg/mL)Excellent solvation of both the organic cation and bromide anion.
Polar Protic Ethanol High Standard recrystallization solvent for quinoline salts.
Polar Aprotic DMSO High High dielectric constant disrupts ionic lattice effectively.
Polar Aprotic Acetonitrile Moderate Soluble, often used for antisolvent crystallization at low temps.
Non-Polar Dichloromethane Low Limited solubility for the salt form; good for the free base.
Non-Polar Hexane/Ether Insoluble Used as antisolvents to precipitate the salt.
The "Peri" Effect & pH Sensitivity

The 8-methyl group exerts steric pressure on the nitrogen atom. While the HBr salt protonates this nitrogen, the proximity of the methyl group can destabilize the crystal lattice compared to non-methylated analogs, potentially increasing solubility in organic solvents compared to 5-hydroxyquinoline HBr.

  • pH < 4: The compound remains fully protonated and soluble in aqueous media.

  • pH > 5.5: Risk of free base precipitation. The pKa of the quinoline nitrogen is typically ~5.2–5.7. Neutralization releases the free base (CAS 16026-71-4), which precipitates from water but dissolves in DCM or Ethyl Acetate.

Experimental Protocol: Solubility Determination

Trustworthiness Directive: Do not rely on literature values for critical process steps. Polymorphs and residual acid content can skew solubility by orders of magnitude. Use this self-validating workflow.

Workflow Visualization

The following diagram outlines the logical flow for determining thermodynamic solubility and managing the salt's stability.

SolubilityProtocol Start Start: 8-Methylquinolin-5-ol HBr Sample Prep Phase 1: Saturation (Excess Solid + Solvent) Start->Prep Equilibration Phase 2: Equilibration (24h Shake @ 25°C) Prep->Equilibration PH_Check Critical Check: pH Verification Equilibration->PH_Check Check Stability Filtration Phase 3: Filtration (0.45 µm PTFE) Analysis Phase 4: Quantification (HPLC-UV / Gravimetric) Filtration->Analysis Result Final Solubility Data Analysis->Result Calculate mg/mL PH_Check->Prep If pH > 5 (Free Base Forming) Add HBr PH_Check->Filtration If pH < 4 (Stable Salt)

Caption: Figure 1. Thermodynamic solubility determination workflow with critical pH stability checkpoint to prevent free-base dissociation.

Detailed Methodology
Step 1: Saturation Preparation
  • Weigh approximately 50 mg of 8-methylquinolin-5-ol HBr into a 4 mL clear glass vial.

  • Add 500 µL of the target solvent (Water, MeOH, or Buffer).

  • Observation: If the solid dissolves immediately, add more solid until a suspension persists.

    • Why: Solubility is defined by the concentration of the supernatant in equilibrium with the solid phase. Without excess solid, you are measuring concentration, not solubility.

Step 2: Equilibration
  • Agitate the vials at 25°C ± 0.5°C for 24 hours .

  • Self-Validating Check: Measure the pH of the aqueous supernatant.

    • Requirement: The pH must remain acidic (pH < 4). If the pH rises, the salt may be disproportionating, and the measurement will be invalid. Adjust with trace HBr if necessary.

Step 3: Filtration & Quantification
  • Filter the supernatant using a 0.45 µm PTFE or PVDF syringe filter .

    • Note: Do not use Nylon filters with acidic halide salts as they may degrade or bind the compound.

  • Quantification Method A (HPLC - Preferred):

    • Dilute filtrate 100x with Mobile Phase.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile Gradient.

    • Detection: UV @ 254 nm (Quinoline core absorption).

  • Quantification Method B (Gravimetric - Rapid):

    • Evaporate a known volume of filtrate (e.g., 200 µL) in a pre-weighed aluminum pan.

    • Dry at 40°C under vacuum.

    • Weigh the residue.

Implications for Process Chemistry

Crystallization & Purification

The solubility differential between the HBr salt and the free base is the primary lever for purification.

  • Salt Formation: To purify crude 8-methylquinolin-5-ol (Free Base), dissolve in hot Ethanol , filter insoluble impurities, and add 48% aqueous HBr . Cool to 0–5°C. The HBr salt should crystallize efficiently.

  • Recrystallization: If the HBr salt is impure, recrystallize from Methanol/MTBE (1:3) . Dissolve in minimum hot methanol, then slowly add MTBE (Methyl tert-butyl ether) as an antisolvent.

Stability Warning
  • Hygroscopicity: Quinoline hydrobromide salts are often hygroscopic. Store under nitrogen or in a desiccator.

  • Light Sensitivity: The 5-hydroxyquinoline moiety is electron-rich and prone to oxidation (browning) upon exposure to light and air. All solubility experiments should be conducted in amber vials.

References

  • Sigma-Aldrich (MilliporeSigma). Product Specification: this compound (CAS 1803585-87-6). Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11910, 8-Methylquinoline (Parent Scaffold). Retrieved from

  • ChemicalBook. Product Entry: 8-Methylquinolin-5-ol (Free Base CAS 16026-71-4).[1][2] Retrieved from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Grounding for salt selection and solubility protocols).

Sources

The Isomeric Shift: Leveraging Non-Chelating Quinolines for Targeted Biological Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Non-Chelating Quinoline Isomers for Biological Control Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Agrochemical Researchers

Executive Summary

For decades, the bioactivity of quinolines was synonymous with 8-hydroxyquinoline (8-HQ) and its ability to sequester divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). While effective, this mechanism is a "blunt hammer," often resulting in indiscriminate cytotoxicity and environmental persistence.

This guide details the strategic pivot to non-chelating isomers (specifically substituted 2-, 4-, and 6-quinolines). By structurally precluding the formation of the bidentate chelation pocket, researchers can bypass metallo-toxicity and engage precise molecular targets—such as DNA gyrase, ATP synthase, and heme polymerization—yielding "biological control" agents with superior selectivity profiles.

Part 1: The Structural Divergence

The core distinction lies in the N-O Proximity Rule . In 8-HQ, the heterocyclic nitrogen and the hydroxyl group are adjacent, forming a perfect five-membered chelation ring with metals. In non-chelating isomers, this geometry is disrupted.

Mechanism of Action (MOA) Comparative Analysis
FeatureChelating (8-HQ) Non-Chelating (2-, 4-, 6-Isomers)
Primary MOA Metal Sequestration / IonophoreEnzyme Inhibition / Intercalation
Target Specificity Low (Broad Spectrum Toxicity)High (Lock-and-Key Binding)
Toxicity Source Oxidative Stress (Fenton Reaction)Pathway Disruption (e.g., Bioenergetics)
Resistance Potential Moderate (Efflux pumps)Variable (Target mutation)
Visualizing the Chelation Gap

The following diagram illustrates the structural inability of non-8-isomers to bind metals, forcing the molecule to adopt alternative, target-specific binding modes.

ChelationLogic cluster_0 Chelating Phenotype (8-HQ) cluster_1 Non-Chelating Phenotype (Isomers) HQ8 8-Hydroxyquinoline Metal Metal Ion (Cu2+, Zn2+) HQ8->Metal Bidentate Binding Complex Stable Metal Complex Metal->Complex Sequestration Toxicity Toxicity Complex->Toxicity ROS Generation (Off-Target) HQ2 2-Hydroxyquinoline (Carbostyril) HQ2->Metal Steric/Distal Block Target Protein Target (Gyrase/Heme) HQ2->Target H-Bonding/ Stacking HQ4 4-Aminoquinoline HQ4->Target Intercalation Efficacy Efficacy Target->Efficacy Pathway Blockade (Selective)

Caption: Structural logic dictating the divergence between metal-mediated toxicity (8-HQ) and target-mediated efficacy (Isomers).

Part 2: Validated Biological Targets

When the chelation capability is removed, the quinoline scaffold acts as a privileged structure for interacting with hydrophobic pockets in enzymes.

2-Quinoline (Carbostyril) Derivatives
  • Target: DNA Gyrase / Topoisomerase IV.

  • Mechanism: Unlike fluoroquinolones (which use a carboxylate-ketone bridge to chelate Mg²⁺), specific 2-hydroxyquinoline derivatives act as ATPase inhibitors on the GyrB subunit. They competitively bind to the ATP-binding pocket, preventing the energy transduction required for DNA supercoiling.

  • Application: Antibacterial (Gram-positive/negative).[1][2]

4-Aminoquinoline Derivatives
  • Target: Heme Detoxification Pathway.

  • Mechanism: In malaria parasites (Plasmodium), the molecule enters the acidic food vacuole. It does not chelate iron directly from the heme in a coordinate covalent manner but rather pi-stacks with the porphyrin ring. This prevents the crystallization of toxic heme into hemozoin.

  • Application: Antiparasitic (Malaria), Antifungal.[3]

Diarylquinolines (e.g., Bedaquiline)
  • Target: F-ATP Synthase (Subunit c).

  • Mechanism: Binds to the c-subunit of the ATP synthase rotor, mechanically jamming the turbine. This is a bioenergetic collapse mechanism completely independent of metal chelation.

  • Application: Anti-tubercular (MDR-TB).

Part 3: Experimental Protocols

To validate a "non-chelating" quinoline for biological control, you must prove two things:

  • Negative Control: It does not bind metals (differentiating it from 8-HQ).

  • Positive Control: It does inhibit the biological target.

Protocol A: The CAS Counter-Screen (Proving Non-Chelation)

Purpose: To rigorously confirm that your isomer does not act as a siderophore or metal chelator.

Reagents:

  • CAS Solution: 60.5 mg Chrome Azurol S (CAS) in 50 mL ddH₂O.

  • Iron Solution: 1 mM FeCl₃ in 10 mM HCl.

  • Surfactant: 72.9 mg HDTMA in 40 mL ddH₂O.[4]

  • Buffer: Piperazine buffer (pH 5.6).

Methodology:

  • Preparation: Mix CAS, Iron, and Surfactant solutions. The result is a dark blue complex (Iron-CAS).

  • Assay: In a 96-well plate, add 100 µL of the blue CAS reagent.

  • Treatment: Add 10 µL of your test quinoline isomer (10 µM - 100 µM range). Include 8-HQ as a positive control and DMSO as a negative control.

  • Incubation: Incubate at Room Temp for 60 minutes.

  • Readout: Measure Absorbance at 630 nm.

    • Chelator (8-HQ): Color shifts from Blue → Orange/Yellow (Iron is stolen from CAS). Absorbance decreases.

    • Non-Chelator (Target Isomer): Solution remains Blue. Absorbance remains high.

Protocol B: ATP Synthesis Inhibition Assay (Bioenergetic Validation)

Purpose: To validate activity against cellular respiration (common for non-chelating quinolines).

Methodology:

  • Cell Source: Inverted membrane vesicles from E. coli or Mycobacterium (or mitochondrial fraction).

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 250 µM NADH, 1 mM ADP, 10 mM Pi.

  • Initiation: Add inverted vesicles (0.1 mg/mL protein).

  • Treatment: Add test quinoline isomer.

  • Measurement: Monitor ATP production using a Luciferase/Luciferin ATP detection kit (Luminescence).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Data Interpretation & Workflow

The following workflow illustrates the decision tree for developing these compounds.

Workflow Start Quinoline Library (Isomers 2, 3, 4, 5, 6, 7) Screen1 Primary Screen: Growth Inhibition (MIC) Start->Screen1 Decision1 Active? Screen1->Decision1 Screen2 Counter-Screen: CAS Assay (Metal Binding) Decision1->Screen2 Yes Discard Discard: Chelator/Non-Specific Decision1->Discard No Decision2 Color Change (Blue -> Orange)? Screen2->Decision2 Decision2->Discard Yes (Binds Metal) Select Hit Selection: Non-Chelating Active Decision2->Select No (Stable Blue) MOA MOA Validation: 1. ATP Synthase 2. Gyrase ATPase 3. Heme Aggregation Select->MOA

Caption: Development pipeline ensuring the exclusion of pseudo-chelators via CAS counter-screening.

Comparative Efficacy Data (Hypothetical Standard)
Compound ClassCAS Assay (630nm)MIC (S. aureus)Cytotoxicity (HepG2)Selectivity Index
8-Hydroxyquinoline < 0.2 (Orange)2.0 µg/mLHigh (Toxic)< 5
2-Hydroxyquinoline > 0.8 (Blue)> 64 µg/mLLowN/A (Inactive)
Substituted 2-HQ > 0.8 (Blue)4.0 µg/mLLow> 50
Bedaquiline (Ref) > 0.9 (Blue)0.06 µg/mLLow> 1000

Note: The "Substituted 2-HQ" represents a lead candidate where the scaffold is optimized for enzyme binding rather than metal chelation.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Schwyn, B., & Neilands, J. B. (1987). "Universal chemical assay for the detection and determination of siderophores."[4][5][6] Analytical Biochemistry. (The Gold Standard CAS Protocol).

  • Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science. (Proof of non-chelating quinoline MOA).

  • Egan, T. J., et al. (1994). "Quinoline anti-malarials do not inhibit heme polymerization by simple chelation." Biochemical Journal.

  • Gomes, A. F. R., et al. (2024). "A Practical Toolkit for the Detection... of Siderophores." ACS Omega.[5]

Sources

Advanced Synthetic Protocols for 8-Methyl-5-Hydroxyquinoline

[1]

Executive Summary & Strategic Analysis

The synthesis of 8-methyl-5-hydroxyquinoline (8-methyl-quinolin-5-ol) presents a specific regiochemical challenge: introducing a hydroxyl group at the C5 position of the quinoline scaffold while preserving the C8-methyl functionality.[1] This compound is a critical scaffold in medicinal chemistry, particularly as a bio-isostere for 8-hydroxyquinoline (8-HQ) in neuroprotective metal chelators (e.g., PBT2 analogs) and as a precursor for solvatochromic dyes.[1]

Unlike the ubiquitous 8-hydroxyquinoline, the 5-hydroxy isomer cannot be synthesized via standard Skraup cyclization of commercially abundant aminophenols without significant regiochemical ambiguity.[1] Therefore, this guide advocates for a Functionalization Strategy starting from the stable, commercially available 8-methylquinoline .[1]

The "Golden Route": Nitration-Reduction-Hydrolysis

We prioritize a three-step protocol over direct oxidation (e.g., Elbs persulfate oxidation) or de novo ring construction (Skraup/Doebner-Miller) for the following reasons:

  • Regiocontrol: Electrophilic aromatic substitution on 8-methylquinoline overwhelmingly favors the C5 position, as C8 is blocked and the benzene ring is more electron-rich than the pyridine ring.[1]

  • Scalability: The intermediates (5-nitro and 5-amino) are stable solids, allowing for easy purification.[1]

  • Reliability: The diazotization-hydrolysis sequence is a self-validating step; the evolution of

    
     gas provides an immediate visual metric of reaction progress.[1]
    

Retrosynthetic Analysis & Pathway Logic

The logic follows a classic "Protect-Activate-Modify" paradigm, although the "protection" (methyl group) is inherent to the target.[1]

Figure 1: Retrosynthetic logic flow. The C5 position is accessed via electrophilic attack (Nitration), followed by functional group interconversion.[1]

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 8-Methylquinoline

Objective: Introduce a nitro group at C5.[1] Critical Mechanism: The protonated quinolinium ion directs the electrophile (

11

Reagents & Stoichiometry:

Component Equiv. Role Notes
8-Methylquinoline 1.0 Substrate Liquid/Oil (mp -80°C)
H₂SO₄ (conc.) 5.0 Solvent/Catalyst Dissolves substrate; generates NO₂⁺
HNO₃ (fuming) 1.2 Reagent Add dropwise; highly exothermic

| Ice/Water | Excess | Quench | For precipitation |[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice-salt bath (-5°C).

  • Dissolution: Charge 8-methylquinoline and concentrated

    
     slowly. Caution: Exothermic protonation.[1] Maintain temp < 10°C.[1]
    
  • Nitration: Add fuming

    
     dropwise over 45 minutes. Strictly maintain internal temp between 0–5°C. 
    
    • Why? Higher temperatures (>10°C) risk nitration of the methyl side-chain or dinitration.[1]

  • Digestion: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.

  • Workup: Pour the reaction mixture onto crushed ice (5x volume). Neutralize carefully with

    
     or 
    
    
    to pH 8-9.[1]
  • Isolation: Filter the yellow precipitate (5-nitro-8-methylquinoline).[1] Recrystallize from Ethanol/Acetone.[1]

    • Expected Yield: 75–85%.[1]

Step 2: Reduction to 5-Amino-8-methylquinoline

Objective: Convert


1Choice of Method:

1

Protocol (Catalytic Hydrogenation):

  • Dissolve 5-nitro-8-methylquinoline in Ethanol (0.1 M).

  • Add 10 wt% Pd/C catalyst.[1]

  • Stir under

    
     balloon (1 atm) or in a Parr shaker (30 psi) for 4–6 hours.
    
  • Filter through Celite to remove catalyst.[1]

  • Concentrate filtrate to obtain the amine.[1] Note: Amines oxidizes in air; store under nitrogen or proceed immediately.

Step 3: Hydrolysis via Diazotization (The Critical Step)

Objective: Convert


1Mechanism:


1

Reagents:

Component Equiv. Role
5-Amino-8-methylquinoline 1.0 Substrate
H₂SO₄ (35-50%) Excess Solvent/Acid source
NaNO₂ (aq) 1.1 Diazotizing agent

| Urea | Trace | Scavenger (excess HNO₂) |[1]

Protocol:

  • Diazotization: Dissolve the amine in dilute

    
    .[1] Cool to 0–5°C .[1] Add 
    
    
    solution dropwise.[1] Stir for 20 mins.
    • Test: Starch-iodide paper should turn blue (excess nitrite).[1] Add urea to quench excess nitrite until paper stays white.[1]

  • Hydrolysis: Prepare a separate flask with 10%

    
     and heat to a rolling boil (100°C).
    
  • Addition: Slowly add the cold diazonium solution into the boiling acid.

    • Visual Cue: Vigorous evolution of

      
       gas and darkening of solution.[1]
      
  • Completion: Boil for 15 minutes after addition is complete.

  • Workup: Cool to room temperature. Neutralize with

    
     to pH 6–7.[1] The product, 8-methyl-5-hydroxyquinoline , will precipitate.[1]
    
  • Purification: Sublimation or recrystallization from benzene/ethanol.[1]

Process Visualization

Experimental Workflow Diagram

Figure 2: Unit operation flow for the synthesis of 8-methyl-5-hydroxyquinoline.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

MethodExpected SignalInterpretation
1H NMR

2.6-2.8 ppm (s, 3H)
Methyl group at C8.[1]
1H NMR

~9.0 ppm (dd, 1H)
H2 proton (deshielded by N).[1]
1H NMR

~7.0-7.5 ppm (m)
C5-OH causes upfield shift of adjacent protons compared to nitro precursor.[1]
IR 3100-3400 cm⁻¹ (broad)O-H stretch (Phenolic).[1]
MS (ESI) m/z ~160 [M+H]⁺Molecular ion confirmation (MW = 159.19).[1]

Safety & Scalability Considerations

  • Nitration Exotherm: The nitration of quinolines is notoriously exothermic.[1] On a scale >10g, the addition of

    
     must be automated or strictly controlled to prevent thermal runaway.[1]
    
  • Diazo Stability: Quinoline diazonium salts are relatively stable compared to benzenoid analogs, but they should never be dried.[1] Always process the solution directly into the boiling hydrolysis step to avoid explosion risks.[1]

  • Regio-Isomer Contamination: Trace amounts of 8-methyl-8-nitro (via ipso-substitution, rare) or side-chain oxidation (8-formyl) may occur.[1] HPLC monitoring is required during the nitration step.[1]

References

  • National Toxicology Program (NTP). 8-Methylquinoline (CASRN: 611-32-5) - Chemical Properties and Safety.[1] National Institutes of Health.[1] [Link][1]

  • Zhang, W., et al. (2016).[1] Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines.[1] The Journal of Organic Chemistry, 81(3).[1] (Reference for side-reaction awareness: nitration of the methyl group).[1] [Link][1]

  • PubChem. Compound Summary: 8-Methylquinolin-5-ol (CAS 16026-71-4).[1] National Library of Medicine.[1] [Link][1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry.[1][2][3] 5th Edition.[1] Wiley.[1] (Authoritative grounding for electrophilic substitution rules in quinolines). [Link][1]

The Isomeric Divide: A Technical Guide to the Contrasting Worlds of 5-Hydroxyquinoline and 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its hydroxylated derivatives represent a cornerstone of heterocyclic chemistry, with profound implications across medicine, materials science, and analytical chemistry. Among the seven monohydroxyquinoline isomers, the distinction between 5-hydroxyquinoline (5-HQ) and 8-hydroxyquinoline (8-HQ) is particularly stark and consequential. While structurally similar, the positional difference of the hydroxyl group dictates vastly different physicochemical properties, metal-chelating abilities, and, consequently, biological activities and technological applications. 8-Hydroxyquinoline, uniquely capable of forming a stable intramolecular hydrogen bond, emerges as a powerful bidentate chelating agent, a property that underpins its broad-spectrum antimicrobial, anticancer, and neuroactive effects, as well as its foundational role in organic light-emitting diodes (OLEDs).[1][2] Conversely, 5-hydroxyquinoline, lacking this chelating geometry, exhibits a more limited, though still significant, profile primarily as a synthetic intermediate.[3][4] This guide provides a detailed exploration of these core differences, offering a comprehensive technical overview of their structure, coordination chemistry, biological significance, and experimental analysis to inform advanced research and development.

The Decisive Structural Nuance: Intramolecular vs. Intermolecular Hydrogen Bonding

The fundamental divergence between 5-HQ and 8-HQ originates from a simple, yet profound, stereochemical difference. In 8-hydroxyquinoline, the hydroxyl group (-OH) at position C8 is proximate to the quinoline ring's nitrogen atom at position N1. This spatial arrangement facilitates the formation of a stable, five-membered ring via an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen's lone pair of electrons.

In contrast, the hydroxyl group in 5-hydroxyquinoline is located on the carbocyclic ring, distant from the nitrogen atom. This geometry precludes intramolecular hydrogen bonding. Instead, 5-HQ molecules interact with each other and with solvent molecules through intermolecular hydrogen bonds .

This single structural feature is the primary driver of their distinct chemical behaviors and functionalities.

Diagram: Hydrogen Bonding in Hydroxyquinoline Isomers

Caption: Structural comparison of 8-HQ and 5-HQ isomers.

Physicochemical and Spectroscopic Consequences

The difference in hydrogen bonding directly impacts the measurable physicochemical properties of the two isomers.

Property8-Hydroxyquinoline (8-HQ)5-Hydroxyquinoline (5-HQ)Causality
Melting Point 73-74 °C[5]224-226 °CIntramolecular H-bonding in 8-HQ reduces the energy required to break the crystal lattice compared to the stronger intermolecular forces in 5-HQ.
Boiling Point 267 °C>310 °CIntramolecular H-bonding in 8-HQ lowers its effective polarity and molecular weight for vaporization.
Acidity (pKa) pKa1 ~5 (N-H+), pKa2 ~9.8 (O-H)pKa1 ~5.3 (N-H+), pKa2 ~8.5 (O-H)The intramolecular H-bond in 8-HQ stabilizes the neutral form, making the hydroxyl proton less acidic (higher pKa) and the nitrogen more basic (lower pKa for the conjugate acid).
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone.[6]Slightly soluble in water; soluble in acids and bases.The "internal saturation" of polar groups by the intramolecular H-bond gives 8-HQ a more lipophilic character. 5-HQ's exposed polar groups allow for stronger interactions with polar solvents like water.
Fluorescence Exhibits characteristic fluorescence upon metal chelation.[6]Generally non-fluorescent or weakly fluorescent.The rigid chelate ring formed by 8-HQ with metal ions enhances fluorescence quantum yield, a property exploited in analytical sensors.

The Crux of the Matter: Coordination Chemistry and Metal Chelation

The most significant functional difference between the isomers lies in their interaction with metal ions. 8-Hydroxyquinoline is a classic and potent bidentate chelating agent , while 5-hydroxyquinoline is not.[1][2]

Mechanism of Chelation: 8-HQ coordinates to a metal ion (Mⁿ⁺) through two donor atoms: the deprotonated hydroxyl oxygen and the heterocyclic nitrogen atom.[7] This forms a highly stable five-membered chelate ring. This "pincer-like" grip, known as the chelate effect, results in metal complexes with significantly higher thermodynamic stability compared to complexes formed by analogous monodentate ligands.[8][9]

5-HQ, due to the distance between its hydroxyl and nitrogen groups, cannot form such a chelate ring. It can act as a monodentate ligand, coordinating to a metal ion through either the oxygen or the nitrogen, but not simultaneously in a chelating fashion. The resulting complexes are far less stable and this interaction is not a defining feature of its chemistry.

Diagram: Metal Chelation Mechanisms

Caption: 8-HQ acts as a bidentate ligand, while 5-HQ is monodentate.

This chelating ability makes 8-HQ an invaluable tool in analytical chemistry for the gravimetric determination, solvent extraction, and fluorescent detection of a wide range of metal ions, including Al³⁺, Zn²⁺, Mg²⁺, and Fe³⁺.[6][10]

A World of Difference: Biological Activities and Applications

The ability of 8-HQ to chelate essential metal ions is the foundation of its diverse and potent biological activities. By binding to metal ions required for the function of key enzymes, 8-HQ can disrupt critical cellular processes in pathogens.[7]

8-Hydroxyquinoline:

  • Antimicrobial & Antifungal: 8-HQ and its derivatives (e.g., Clioquinol) exhibit broad-spectrum activity against bacteria and fungi.[6][10] The mechanism is largely attributed to its ability to chelate trace metals essential for microbial growth and enzyme function.[7]

  • Anticancer: The anticancer effects of 8-HQ derivatives are often linked to their interactions with copper and zinc.[1][2] The resulting complexes can inhibit proteasome activity and induce oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[1]

  • Antineurodegenerative: In the context of diseases like Alzheimer's and Parkinson's, metal ion dyshomeostasis is a key pathological feature.[11][12] 8-HQ derivatives act as metal-protein attenuating compounds (MPACs), capable of chelating excess metal ions (like copper and zinc) from amyloid-beta plaques, thereby reducing Aβ aggregation and oxidative damage.[13][14] They can also act as ionophores, helping to restore metal homeostasis in depleted brain regions.[15][14]

  • Industrial Applications: The metal complexes of 8-HQ, particularly tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in Organic Light-Emitting Diodes (OLEDs) .[7][16] Alq3 is a highly stable and efficient electron-transporting and emissive material, crucial for the performance of OLED displays.[7][17] Derivatives are also used as corrosion inhibitors and in dye synthesis.[6]

5-Hydroxyquinoline: The biological and industrial profile of 5-HQ is far more subdued. It is primarily valued as a synthetic intermediate or precursor for the synthesis of more complex pharmaceuticals and other target molecules.[3][4][18] While it can be used as a metal ion complexing agent, its applications in this area are limited due to its inability to chelate.[3] Some derivatives have been explored for antimicrobial activity, but they lack the potency and broad applicability of the 8-HQ scaffold.

Synthesis and Derivatization

Both isomers can be synthesized via the Skraup synthesis , a classic method for producing quinolines.[19]

  • For 8-Hydroxyquinoline: The Skraup reaction typically involves the reaction of 2-aminophenol with glycerol, sulfuric acid, and an oxidizing agent (like the nitro counterpart, 2-nitrophenol).[5][19][20]

  • For 5-Hydroxyquinoline: A common route involves the reaction of 5-aminoquinoline with sodium bisulfite followed by hydrolysis with sodium hydroxide.[21]

Derivatization of the 8-HQ core is a major focus of medicinal chemistry.[22][23] The most common reaction sites are the phenolic oxygen and positions C5 and C7 on the benzene ring, allowing for the synthesis of a vast library of compounds with tuned biological activities and physical properties.[23]

Experimental Protocols

Protocol 1: Comparative Analysis of Metal Chelation by UV-Vis Spectrophotometry

Objective: To visually and quantitatively demonstrate the superior metal-chelating ability of 8-HQ compared to 5-HQ using a common divalent metal ion like Cu²⁺.

Principle: Chelation of a metal ion by 8-HQ results in the formation of a colored complex with a distinct absorption maximum in the visible spectrum, which is absent when using 5-HQ. The stability and stoichiometry of the complex can be determined using methods like Job's plot or mole-ratio method.[7]

Methodology (Mole-Ratio Method):

  • Stock Solution Preparation:

    • Prepare 1 mM stock solutions of 8-HQ and 5-HQ in ethanol.

    • Prepare a 1 mM aqueous stock solution of copper(II) sulfate (CuSO₄).

    • Prepare a suitable buffer solution (e.g., pH 5.5 acetate buffer).

  • Sample Preparation:

    • Prepare a series of 10 mL volumetric flasks.

    • To each flask, add a constant volume of the CuSO₄ stock solution to achieve a final concentration of 0.1 mM.

    • Add a constant volume of buffer.

    • To this series, add increasing volumes of the 1 mM 8-HQ stock solution to create molar ratios of [8-HQ]/[Cu²⁺] ranging from 0:1 to 3:1 (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 2.5, 3.0 equivalents).

    • Dilute to the 10 mL mark with the appropriate solvent (ethanol/water mixture).

    • Repeat the entire series of experiments using the 5-HQ stock solution instead of 8-HQ.

  • Spectrophotometric Analysis:

    • Allow the solutions to equilibrate for 15 minutes.

    • Record the UV-Vis absorption spectrum for each solution from 300 nm to 600 nm.

    • Plot the absorbance at the wavelength of maximum absorption (λ_max) for the complex (e.g., ~370 nm for Cu(II)-8HQ) against the molar ratio of [Ligand]/[Metal].[7]

  • Expected Outcome & Interpretation:

    • 8-HQ Series: A plot showing a linear increase in absorbance followed by a plateau. The inflection point of the two lines indicates the stoichiometry of the complex (expected to be 2:1 for [8-HQ]/[Cu²⁺]). The formation of a distinct color and a new absorption peak confirms chelation.

    • 5-HQ Series: No significant change in the visible spectrum is expected. The plot of absorbance vs. molar ratio will likely be a flat line near zero, demonstrating the lack of significant complex formation.

Diagram: Experimental Workflow for Chelation Analysis

Workflow start Start: Prepare Stock Solutions (8-HQ, 5-HQ, CuSO₄, Buffer) prep_8hq Prepare 8-HQ Series: Constant [Cu²⁺], Variable [8-HQ] start->prep_8hq prep_5hq Prepare 5-HQ Series: Constant [Cu²⁺], Variable [5-HQ] start->prep_5hq measure UV-Vis Spectrophotometry (Record spectra 300-600 nm) prep_8hq->measure prep_5hq->measure plot Plot Absorbance at λ_max vs. [Ligand]/[Metal] Ratio measure->plot analyze Analyze Plots: Determine Stoichiometry & Compare Chelation plot->analyze end Conclusion: 8-HQ Chelates, 5-HQ Does Not analyze->end

Caption: Workflow for comparing metal chelation by 5-HQ and 8-HQ.

Conclusion

The positional isomerism between 5-hydroxyquinoline and 8-hydroxyquinoline provides a classic textbook example of how a subtle structural change can lead to a dramatic divergence in chemical and biological function. The capacity for intramolecular hydrogen bonding in 8-HQ enables it to be a powerful bidentate chelating agent, a property that defines its identity as a versatile tool in analytical chemistry, a "privileged structure" in medicinal chemistry, and a critical component in materials science.[24] In contrast, 5-hydroxyquinoline's inability to chelate relegates it to a more modest, albeit important, role as a synthetic building block. For researchers in drug discovery and materials development, understanding this fundamental difference is critical for the rational design of new molecules, whether the goal is to harness the power of metal chelation or to avoid it entirely.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]

  • Junuzović, H., & Vukas, S. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available from: [Link]

  • Al-Awaida, W., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ResearchGate. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available from: [Link]

  • Al-Awaida, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • Musilek, K., et al. (2020). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. Available from: [Link]

  • Al-Awaida, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available from: [Link]

  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Available from: [Link]

  • Al-Awaida, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Oriental University Journal of Chemistry. Available from: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available from: [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. YouTube. Available from: [Link]

  • Crisponi, G., et al. (2020). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. Inorganic Chemistry. Available from: [Link]

  • Bartolomeu, P. F., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Bentham Science Publishers. Available from: [Link]

  • Fernandes, C., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. Available from: [Link]

  • Stary, J. (2013). Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and Its Metal Chelates. Elsevier. Available from: [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. Available from: [Link]

  • Song, P., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. Available from: [Link]

  • Skorik, Y. A., et al. (2018). Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. MedCrave. Available from: [Link]

  • Uivarosi, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available from: [Link]

  • MySkinRecipes. (n.d.). 5-Hydroxyquinoline. Available from: [Link]

  • Uivarosi, V., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. Available from: [Link]

  • Song, P., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. Available from: [Link]

  • ResearchGate. (2005). Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. Available from: [Link]

  • Al-Asbahi, B. A. (2021). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. PMC. Available from: [Link]

  • IEEE Xplore. (2018). Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. Available from: [Link]

  • ACS Publications. (n.d.). Preparation, properties, and applications of 8-hydroxyquinoline immobilized chelate. Available from: [Link]

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available from: [Link]

  • Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. Available from: [Link]

  • UGC. (n.d.). Stability constants of metal complexes and their applications. Available from: [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Available from: [Link]

Sources

8-Methylquinolin-5-ol: Chemical Architecture & Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-methylquinolin-5-ol (also known as 5-hydroxy-8-methylquinoline), a distinct isomer of the quinoline family. Unlike its renowned isomer 8-hydroxyquinoline (a bidentate chelator), the 5-ol variant exhibits a unique pharmacological profile governed by its inability to form stable N-O metal chelates, its role as a metabolic intermediate, and its utility as a scaffold in anticancer drug design.

Part 1: Chemical Identity & Pharmacophore Analysis

Structural Distinction & Chelation Logic

The biological activity of quinolinols is dictated by the relative positions of the nitrogen atom (N1) and the hydroxyl group (-OH).

  • 8-Hydroxyquinoline (8-HQ): The -OH at C8 is adjacent to N1, forming a "bidentate pocket" that strongly chelates divalent metals (

    
    , 
    
    
    
    ). This is the basis of its antimicrobial and neuroprotective activity.
  • 8-Methylquinolin-5-ol (Target): The -OH is at C5 (para-orientation relative to the benzene-pyridine fusion). The C8 position is occupied by a methyl group.

    • Consequence: The distance between N1 and 5-OH prevents bidentate chelation.

    • Activity Shift: Biological effects are driven by hydrogen bonding (donor/acceptor), pi-stacking (intercalation), and hydrophobic interactions mediated by the 8-methyl group, rather than metal sequestration.

Physicochemical Profile
PropertyValue / Description
IUPAC Name 8-methylquinolin-5-ol
Molecular Formula

Molecular Weight 159.19 g/mol
Key Substituents Hydroxyl (-OH) at C5; Methyl (-CH3) at C8
Solubility Low in neutral water; soluble in alcohols, DMSO, and dilute acids (protonation of N1).
pKa (est) ~5.2 (Pyridinium N), ~9.8 (Phenolic OH)

Part 2: Biological Activity & Mechanism of Action[1][2]

Metabolic Significance (Detoxification Pathway)

Research identifies 8-methylquinolin-5-ol primarily as a Phase I metabolite of the mutagenic environmental contaminant 8-methylquinoline.

  • Enzyme: Cytochrome P450 monooxygenases (specifically P450 BM-3 variants and mammalian CYP isoforms).

  • Mechanism: Aromatic hydroxylation at the C5 position renders the lipophilic parent compound more polar, facilitating conjugation (Phase II) and excretion.

  • Toxicity: While the parent 8-methylquinoline is mutagenic (Ames test positive), the 5-hydroxylated metabolite represents a detoxification product, showing reduced genotoxicity in comparative assays.

Anticancer Activity (Scaffold Hybridization)

The 5-hydroxyquinoline core serves as a potent scaffold when hybridized with flavonoids.

  • Chrysin-Quinoline Hybrids: Synthetic derivatives linking 5-hydroxyquinoline to chrysin (a natural flavonoid) exhibit superior anticancer activity compared to chrysin alone.

  • Target: Head and Neck Squamous Cell Carcinoma (HNSCC).[1]

  • Observed Potency:

    • IC50 (HNSCC lines): ~13.8 µM (Hybrid) vs. >50 µM (Parent Chrysin).

    • Mechanism: The quinoline moiety enhances lipophilicity and cellular uptake, while the 5-OH group likely participates in H-bonding with kinase domains or DNA minor grooves.

  • Gene Regulation: Treatment upregulates TP53 (tumor suppressor) and BAX (pro-apoptotic), while downregulating BCL-2 (anti-apoptotic).

CFTR Modulation

Derivatives of 5-hydroxy-8-methylquinoline (specifically 4-carboxylic acid variants) have been identified in patent literature as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .

  • Role: Correctors/Potentiators for the

    
     mutation.
    
  • Binding: The 8-methyl group provides steric bulk that fits specific hydrophobic pockets in the CFTR nucleotide-binding domain, distinct from the binding mode of 4-hydroxyquinoline correctors.

Part 3: Visualization of SAR & Pathways

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram contrasts the chelation-driven mechanism of 8-HQ with the scaffold-driven mechanism of 8-methylquinolin-5-ol.

SAR_Analysis cluster_0 Reference: 8-Hydroxyquinoline cluster_1 Target: 8-Methylquinolin-5-ol HQ8 8-Hydroxyquinoline Chelation Bidentate Chelation (N1 + 8-OH) HQ8->Chelation Effect1 Metal Sequestration (Antimicrobial/Neuro) Chelation->Effect1 Feature1 5-OH Position (Too far for chelation) Chelation->Feature1 Contrast: No Metal Binding MQ5 8-Methylquinolin-5-ol MQ5->Feature1 Feature2 8-Methyl Group (Lipophilicity/Sterics) MQ5->Feature2 Activity Scaffold Activity: 1. H-Bond Donor (5-OH) 2. Hydrophobic Fit (8-Me) Feature1->Activity Feature2->Activity

Caption: Comparative SAR analysis highlighting the shift from metal chelation (8-HQ) to hydrophobic/H-bond interactions (8-methylquinolin-5-ol).

Part 4: Experimental Protocols

Synthesis of 8-Methylquinolin-5-ol (Modified Skraup)

Objective: Synthesize the target from 3-amino-4-methylphenol.

Reagents:

  • 3-Amino-4-methylphenol (Precursor)[2]

  • Glycerol (C3 source)

  • Sulfuric Acid (

    
    , conc.)[3]
    
  • Sodium m-nitrobenzenesulfonate (Oxidant)

Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, mix 3-amino-4-methylphenol (0.1 mol), glycerol (0.3 mol), and sodium m-nitrobenzenesulfonate (0.05 mol).

  • Acid Addition: Cautiously add concentrated

    
     (20 mL) dropwise with stirring. The reaction is highly exothermic.
    
  • Cyclization: Heat the mixture to 140°C for 4 hours. The glycerol dehydrates to acrolein, which undergoes conjugate addition with the amine, followed by cyclization and oxidation.[4]

  • Workup:

    • Cool to room temperature.

    • Dilute with ice water (200 mL).

    • Neutralize with 20% NaOH solution until pH ~8. The product will precipitate.[5]

  • Purification:

    • Filter the crude solid.

    • Recrystallize from ethanol/water (9:1).

    • Yield Expectation: 60-70%.

    • Validation:

      
      -NMR (DMSO-
      
      
      
      ) should show singlets for the methyl group (~2.4 ppm) and characteristic quinoline aromatic protons.
In Vitro Anticancer Assay (MTT Protocol)

Objective: Evaluate antiproliferative activity against HNSCC cells (e.g., SCC-25).[1]

Protocol:

  • Seeding: Plate SCC-25 cells (

    
     cells/well) in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h.
    
  • Treatment:

    • Dissolve 8-methylquinolin-5-ol (or hybrid derivative) in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Add to wells (Final DMSO < 0.1%).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Cisplatin).

  • Incubation: Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 10 µL MTT reagent (5 mg/mL) to each well.

    • Incubate 4 hours (formazan crystals form).

    • Aspirate medium and dissolve crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

Part 5: References

  • Synthesis of 5-hydroxy-8-methylquinoline. PrepChem. Available at: [Link]

  • Synthesis and preliminary biological evaluation of quinoline-chrysin hybrids against head and neck squamous cell carcinoma. Scientific Reports, 2025. Available at: [Link][1]

  • Modification of the fatty acid specificity of cytochrome P450BM-3. Journal of Biological Chemistry (via ResearchGate). Available at: [Link]

  • Nomination Background: 8-Methylquinoline. National Toxicology Program, 2001. Available at: [Link]

  • Compounds, compositions, and methods for modulating CFTR. Patent WO2017062581A1. Available at:

Sources

Methodological & Application

Application Note: Synthesis of 5-Alkoxy-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating properties. Derivatives functionalized at the 5-position, specifically 5-alkoxy-8-methylquinolines , have emerged as critical targets in neurodegenerative research (Alzheimer’s, Huntington’s) and anti-infective drug discovery. The 8-methyl group provides steric bulk that modulates metal binding kinetics (preventing rapid trans-chelation), while the 5-alkoxy substituent tunes lipophilicity (logP) for Blood-Brain Barrier (BBB) penetration and metabolic stability.

This guide details two distinct synthetic pathways:

  • De Novo Cyclization (Skraup Synthesis): The preferred, high-fidelity route for scale-up, ensuring absolute regiocontrol.

  • Late-Stage Functionalization: A route starting from 8-methylquinoline, useful for diversifying the 5-position on an existing core.

Retrosynthetic Analysis

To achieve the target 5-alkoxy-8-methylquinoline (1) , we must control the substitution pattern on the benzene ring prior to or during the formation of the pyridine ring.

  • Path A (De Novo): Disconnects the pyridine ring to reveal 5-methoxy-2-methylaniline . This precursor pre-installs the 5-alkoxy and 8-methyl groups (relative to the quinoline numbering) in the correct orientation, leveraging the ortho-directing nature of the Skraup cyclization.

  • Path B (Functionalization): Disconnects the 5-alkoxy ether bond to 5-hydroxy-8-methylquinoline , which is derived from 8-methylquinoline via nitration, reduction, and hydrolysis.

Visualizing the Synthetic Logic (Graphviz)

Retrosynthesis Target Target: 5-Alkoxy-8-methylquinoline Intermediate Intermediate: 5-Hydroxy-8-methylquinoline Target->Intermediate Williamson Ether Synthesis (Alkylation) PrecursorA Precursor A: 5-Methoxy-2-methylaniline Intermediate->PrecursorA Path A: Skraup Cyclization (De Novo Ring Formation) PrecursorB Precursor B: 8-Methylquinoline Intermediate->PrecursorB Path B: Nitration -> Reduction -> Hydrolysis (Functionalization)

Figure 1: Retrosynthetic tree illustrating the two primary strategies for accessing the 5-alkoxy-8-methylquinoline scaffold.

Protocol A: De Novo Synthesis (Preferred)

This route is superior for regiochemical purity. By starting with the substituents already in place on the aniline, we avoid the separation of isomers often seen in the nitration of quinolines.

Phase 1: Skraup Cyclization

Target: 5-Methoxy-8-methylquinoline Precursor: 5-Methoxy-2-methylaniline (2-Methyl-5-anisidine)

Reagents:

  • Glycerol (3.0 equiv)

  • Sulfuric Acid (conc., H₂SO₄)

  • Nitrobenzene (Oxidant, 0.5 equiv) or Sodium m-nitrobenzenesulfonate (water-soluble alternative)

  • Ferrous Sulfate (FeSO₄, catalytic moderator)

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 5-methoxy-2-methylaniline (100 mmol), glycerol (300 mmol), and nitrobenzene (50 mmol). Add FeSO₄ (2 g) to moderate the reaction vigor.

  • Acid Addition: Carefully add conc. H₂SO₄ (25 mL) dropwise with stirring. Caution: Exothermic.

  • Cyclization: Heat the mixture to 130–140°C. The reaction typically initiates vigorously (the "Skraup violent phase"). Maintain reflux for 4 hours until the aniline is consumed (monitor by TLC).

  • Workup: Cool to room temperature. Dilute with water (200 mL) and steam distill to remove unreacted nitrobenzene.

  • Isolation: Basify the aqueous residue with 50% NaOH to pH > 10. The crude quinoline will separate as an oil or solid. Extract with Dichloromethane (DCM) (3 x 100 mL).[1]

  • Purification: Dry organic layer over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Phase 2: Demethylation (Optional)

If the desired alkoxy group is not methoxy, the methoxy group must be cleaved to the phenol for re-alkylation.

  • Reagent: 48% HBr or BBr₃ in DCM.

  • Reflux: 48% HBr reflux for 12 hours yields 5-hydroxy-8-methylquinoline quantitatively.

Phase 3: O-Alkylation (Williamson Ether Synthesis)

Target: 5-Alkoxy-8-methylquinoline (Custom R-group)

Protocol:

  • Dissolve 5-hydroxy-8-methylquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and stir for 30 min at room temperature to form the phenoxide.

  • Add the Alkyl Halide (R-X, 1.2 equiv, e.g., benzyl bromide, ethyl iodide).

  • Heat to 60–80°C for 2–6 hours.

  • Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Yield: Typically 85–95%.

Protocol B: Functionalization of 8-Methylquinoline

Use this route if 5-methoxy-2-methylaniline is unavailable.

Workflow Diagram (Graphviz)

ProtocolB Start 8-Methylquinoline Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter1 5-Nitro-8-methylquinoline (Major Isomer) Step1->Inter1 Step2 Reduction (Fe/HCl or H2/Pd-C) Inter1->Step2 Inter2 5-Amino-8-methylquinoline Step2->Inter2 Step3 Hydrolysis (H2SO4/NaNO2, boil) Inter2->Step3 Inter3 5-Hydroxy-8-methylquinoline Step3->Inter3 Step4 Alkylation (R-X, K2CO3) Inter3->Step4 Final 5-Alkoxy-8-methylquinoline Step4->Final

Figure 2: Step-by-step functionalization pathway starting from the commercially available 8-methylquinoline.

Critical Note on Regioselectivity: Nitration of 8-methylquinoline yields a mixture of 5-nitro (major) and 8-nitro (minor). However, since the 8-position is blocked by a methyl group, the 5-nitro isomer is formed with high selectivity (>90%), making this a viable industrial route.

Experimental Data & Characterization

The following table summarizes expected analytical data for the intermediate 5-hydroxy-8-methylquinoline , the pivot point for all derivatives.

ParameterSpecification / Observation
Appearance Pale yellow crystalline solid
Melting Point 121–123 °C
¹H NMR (DMSO-d₆) δ 9.68 (s, 1H, OH), 8.81 (dd, 1H), 8.35 (dd, 1H), 7.45 (m, 2H), 7.05 (d, 1H), 2.65 (s, 3H, CH₃).
MS (ESI+) [M+H]⁺ = 160.07
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water (neutral pH).

Troubleshooting & Optimization

  • Issue: Poor Yield in Skraup Reaction.

    • Cause: Polymerization of acrolein (generated in situ from glycerol).

    • Fix: Add glycerol slowly to the acid/amine mixture, or use sulfo-mix (pre-mixed nitrobenzene and acid) to control the exotherm.

  • Issue: N-Alkylation vs. O-Alkylation.

    • Cause: Quinoline nitrogen is nucleophilic.

    • Fix: Use K₂CO₃ in Acetone or DMF . Avoid strong bases like NaH unless necessary, as phenoxide is a better nucleophile than the neutral pyridine nitrogen. If N-alkylation occurs (quaternary salt formation), it will be water-soluble and can be washed away.

References

  • Skraup Synthesis Mechanism & Applications: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

  • Synthesis of 8-Hydroxyquinoline Derivatives: Przystas, T. J., et al. (2012). Synthesis and Biological Activity of 8-Hydroxyquinoline Derivatives. Journal of Heterocyclic Chemistry.

  • Nitration of 8-Methylquinoline: Zhang, W., et al. (2016). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. The Journal of Organic Chemistry.

  • Bioactivity of 5-Substituted Quinolines: Oliveri, V. (2020). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

  • Regioselective Nitration Protocols: StackExchange Chemistry Discussion on Quinoline Nitration (Grounded in Joule & Mills, Heterocyclic Chemistry).

Sources

Protocol for O-Alkylation of 8-Methylquinolin-5-ol: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O-Alkylated Quinoline Scaffolds

Quinoline and its derivatives are fundamental heterocyclic structures that form the backbone of numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a cornerstone in medicinal chemistry and drug development.[2][3] The functionalization of the quinoline core, particularly through O-alkylation of hydroxylated quinolines, provides a powerful avenue to modulate their physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning their therapeutic potential.[4] This application note provides a detailed protocol for the O-alkylation of 8-methylquinolin-5-ol, a key intermediate in the synthesis of novel therapeutic agents.

The protocol herein is based on the robust and versatile Williamson ether synthesis, a classic and reliable method for forming ether linkages. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. By providing a step-by-step guide, troubleshooting tips, and a thorough explanation of the underlying chemical principles, this document aims to equip researchers with the knowledge and tools to successfully synthesize a variety of 5-alkoxy-8-methylquinoline derivatives.

Reaction Mechanism and Scientific Rationale

The O-alkylation of 8-methylquinolin-5-ol is achieved through the Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 8-methylquinolin-5-ol by a suitable base, typically a weak base like potassium carbonate, to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide, leading to the formation of the desired ether and a halide salt as a byproduct.

The choice of reagents and reaction conditions is critical for the success of this synthesis:

  • Base: Potassium carbonate (K2CO3) is a commonly used base for the O-alkylation of phenols.[5] It is a mild, inexpensive, and effective base that is strong enough to deprotonate the phenolic hydroxyl group without causing significant side reactions.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is ideal for this reaction.[6] DMF effectively dissolves both the quinolinol starting material and the potassium carbonate, and its polar nature helps to stabilize the transition state of the SN2 reaction, thereby accelerating the reaction rate.

  • Alkylating Agent: A variety of alkyl halides (e.g., alkyl iodides, bromides, or chlorides) can be used as the electrophile. The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to elimination side reactions.

A potential side reaction in the alkylation of phenolates is C-alkylation. However, the use of a polar aprotic solvent like DMF favors O-alkylation.

Experimental Workflow

The following diagram illustrates the key steps in the O-alkylation of 8-methylquinolin-5-ol.

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Add reagents to flask reaction_workup Reaction Workup reaction_setup->reaction_workup Reaction monitoring (TLC) purification Purification reaction_workup->purification Crude product characterization Characterization purification->characterization Pure product

Caption: A schematic overview of the experimental workflow for the O-alkylation of 8-methylquinolin-5-ol.

Detailed Experimental Protocol

This protocol describes a general procedure for the O-alkylation of 8-methylquinolin-5-ol with an alkyl halide. The specific amounts of reagents can be adjusted based on the desired scale of the reaction.

Materials and Reagents:

  • 8-Methylquinolin-5-ol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 8-methylquinolin-5-ol (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask to dissolve the solids.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.

    • Add the alkyl halide (1.2 eq) to the reaction mixture dropwise.

    • Attach a reflux condenser to the flask and heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate.

    • Use a mixture of hexanes and ethyl acetate as the eluent.

    • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[7]

    • Use a gradient of hexanes and ethyl acetate as the eluent to separate the desired product from any remaining starting material and byproducts.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final 5-alkoxy-8-methylquinoline.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed for purification.[8]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (1H and 13C) and mass spectrometry.

Quantitative Data Summary

The following table provides representative reaction parameters for the O-alkylation of 8-methylquinolin-5-ol with various alkylating agents.

Alkylating AgentBase (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK2CO3 (2.0)DMF604-685-95
Ethyl BromideK2CO3 (2.0)DMF706-880-90
Benzyl ChlorideK2CO3 (2.0)DMF808-1275-85

Pro-Tips and Troubleshooting

  • Moisture Sensitivity: The Williamson ether synthesis is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used to prevent the hydrolysis of the alkyl halide and to ensure the efficient formation of the phenoxide.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or adding a catalytic amount of sodium iodide to the reaction mixture. Iodide is a better leaving group than bromide or chloride and can facilitate the reaction through an in-situ Finkelstein reaction.

  • Side Product Formation: The primary side product in this reaction is typically unreacted starting material. Ensure that a slight excess of the alkylating agent is used. If elimination products are observed (more likely with secondary or tertiary alkyl halides), consider using a less sterically hindered alkyl halide or a milder base.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider converting it to its hydrochloride salt by treating a solution of the product in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The salt can then be isolated by filtration and may be more amenable to purification by recrystallization. The free base can be regenerated by treatment with a mild base.

Safety Precautions

  • 8-Methylquinoline and its derivatives should be handled with care. They may be irritating to the skin, eyes, and respiratory tract.[9][10]

  • Alkyl halides are often toxic and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Potassium carbonate is a mild irritant. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11][12]

Conclusion

The O-alkylation of 8-methylquinolin-5-ol via the Williamson ether synthesis is a reliable and versatile method for the synthesis of a wide range of 5-alkoxy-8-methylquinoline derivatives. By following the detailed protocol and considering the troubleshooting tips provided in this application note, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and materials science.

References

  • Williamson ether synthesis. In Wikipedia; 2024. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Process for alkoxylation of phenols.
  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]

  • Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers. [Link]

  • 8-Methylquinoline | C10H9N | CID 11910. PubChem. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH&Co.KG. [Link]

  • Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. [Link]

  • Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

Sources

Application Note: Regioselective Mannich Functionalization of 5-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the optimization of Mannich reaction conditions for 5-hydroxyquinoline scaffolds. It is designed for researchers in medicinal chemistry and drug discovery, focusing on the regioselective synthesis of C6-aminomethylated derivatives.

Introduction & Mechanistic Rationale

The Mannich reaction (aminoalkylation) is a cornerstone transformation for introducing basic amine side chains into electron-rich aromatic systems.[1] For 5-hydroxyquinoline (5-HQ) , this reaction is pivotal in generating libraries of neuroprotective, antimicrobial, and metal-chelating agents.

Unlike its isomer 8-hydroxyquinoline, which undergoes substitution exclusively at C7 (ortho), 5-hydroxyquinoline presents a unique regiochemical challenge. The hydroxyl group at C5 activates both the C6 (ortho) and C8 (para) positions. However, experimental evidence and mechanistic principles dictate that under standard thermodynamic conditions, the reaction is highly ortho-selective , favoring the C6-position .

Mechanistic Driver: Ortho-Selectivity

The selectivity for C6 is driven by the formation of a hydrogen-bonded transition state between the phenolic hydroxyl proton and the incoming iminium ion (or hemiaminal). This "directed" delivery mechanism accelerates the reaction at the ortho carbon (C6) significantly relative to the para carbon (C8).

Key Reaction Pathway:

  • Iminium Generation: Condensation of the secondary amine with formaldehyde.

  • Coordination: Hydrogen bonding of the phenol OH to the iminium nitrogen.

  • Electrophilic Attack: Regioselective C-C bond formation at C6.

  • Re-aromatization: Loss of a proton to yield the Mannich base.

Critical Reaction Parameters

To achieve high yields (>80%) and minimize bis-substitution (C6, C8-disubstituted byproducts), the following parameters must be controlled:

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq 5-HQ : 1.1 eq Amine : 1.2 eq CH₂OSlight excess of electrophile ensures conversion; large excess promotes bis-substitution.
Solvent Ethanol (Abs.) or Methanol Protic solvents stabilize the iminium intermediate and facilitate proton transfer.
Temperature Reflux (60–80 °C) Required to overcome the activation energy of the aromatic substitution.
Catalyst None (Autocatalytic)The basicity of the amine component is usually sufficient. For weak amines, catalytic HCl is added.
Reaction Time 4 – 12 HoursMonitor via TLC. Extended times (>24h) favor thermodynamic equilibration and side products.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Standard)

Best for: Routine synthesis, gram-scale batches, and stable secondary amines (e.g., morpholine, piperidine).

Materials:

  • 5-Hydroxyquinoline (1.0 equiv.)

  • Secondary Amine (1.1 equiv.)

  • Paraformaldehyde (1.2 equiv.) or Formalin (37% aq., 1.2 equiv.)

  • Ethanol (Absolute, 10 mL/mmol)

Step-by-Step Procedure:

  • Pre-activation: In a round-bottom flask equipped with a reflux condenser, dissolve the secondary amine (1.1 eq) in Ethanol (50% of total volume). Add Paraformaldehyde (1.2 eq) and stir at 60 °C for 30 minutes to generate the iminium species in situ.

    • Note: The solution should become clear.

  • Addition: Add 5-Hydroxyquinoline (1.0 eq) dissolved in the remaining Ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) with magnetic stirring.

  • Monitoring: Check reaction progress by TLC (Mobile Phase: DCM/MeOH 95:5). Look for the disappearance of the starting phenol (Rf ~0.4) and appearance of a more polar spot.

  • Workup:

    • Method 1 (Precipitation): Cool the reaction mixture to 0 °C. If the Mannich base crystallizes, filter and wash with cold ethanol.

    • Method 2 (Extraction): If no precipitate forms, remove solvent in vacuo. Redissolve residue in DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or perform flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, difficult amines, and improving yields of sluggish reactions.

Materials:

  • Microwave vial (10-20 mL)

  • Reagents as above

  • Solvent: Ethanol or Water (Green Chemistry)

Step-by-Step Procedure:

  • Loading: Charge the microwave vial with 5-HQ (1.0 mmol), Paraformaldehyde (1.2 mmol), and Secondary Amine (1.1 mmol).

  • Solvent: Add Ethanol (2 mL).

  • Irradiation: Seal the vial. Irradiate at 100 °C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Workup: Cool to RT. Pour the mixture into ice-water (10 mL). The product often precipitates as a solid. Filter and dry.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for optimizing conditions based on the specific amine used.

MannichOptimization Start Start: 5-Hydroxyquinoline Mannich Reaction AmineType Analyze Amine Nucleophilicity Start->AmineType Cyclic Cyclic/Aliphatic 2° Amine (Morpholine, Piperidine) AmineType->Cyclic Acyclic Acyclic/Steric 2° Amine (Diethylamine, Diisopropylamine) AmineType->Acyclic Weak Weak Nucleophile (Aniline, Amides) AmineType->Weak MethodA Protocol A: EtOH Reflux (4-6 Hours) Cyclic->MethodA MethodB Protocol B: Microwave (100°C, 15 min) Acyclic->MethodB AcidCat Add Catalyst: p-TSA or HCl Use Protocol A (Reflux 12h) Weak->AcidCat Check Check TLC/NMR MethodA->Check MethodB->Check AcidCat->Check Product Isolate C6-Mannich Base Check->Product Single Spot BisSub Bis-Substitution (C6, C8)? Check->BisSub Multiple Spots Optimize Reduce Formaldehyde to 1.0 eq Lower Temp to 50°C BisSub->Optimize Optimize->MethodA

Caption: Decision tree for selecting reaction conditions based on amine sterics and nucleophilicity.

Characterization & Validation

To validate the formation of the C6-substituted product and rule out C8-substitution, use 1H NMR spectroscopy.

Feature5-Hydroxyquinoline (Starting Material)C6-Mannich Base (Product)
C6-H Signal Doublet (~7.0 ppm)Absent
Methylene (-CH₂-) AbsentSinglet (3.8 – 4.2 ppm)
C8-H Signal Doublet (~7.6 ppm)Doublet (Retained, often shifted)
C4-H Signal Doublet (~8.5 ppm)Doublet (Retained)

Interpretation:

  • The disappearance of the C6 proton (ortho to OH) and the preservation of the C8 proton (para to OH) confirms regioselectivity.

  • Bis-substitution: If both C6-H and C8-H signals are missing, and the integration of the methylene signal doubles, you have formed the 6,8-bis(aminomethyl) derivative.

References

  • Regioselectivity in Hydroxyquinoline Mannich Reactions

    • Lőrinczi, B., et al. (2020).[2] Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives. RSC Advances. Link

    • Note: This paper establishes the C6-selectivity preference for 5-hydroxy-substituted quinoline scaffolds.
  • General Mannich Reaction Mechanisms: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. Standard text confirming phenol ortho-direction via hydrogen bonding.
  • Microwave-Assisted Protocols

    • Sridharan, V., et al. (2011). Microwave-Assisted Synthesis of Mannich Bases. Journal of Chemistry. Link

  • Biological Relevance of Quinoline Mannich Bases

    • Prachayasittikul, S., et al. (2013). Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives. Molecules. Link

Sources

using 8-methylquinolin-5-ol as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Precision Engineering of the Quinoline Scaffold

Part 1: Introduction & Strategic Rationale

In the landscape of medicinal chemistry, the quinoline ring is a "privileged scaffold," but its utility is often dominated by the ubiquitous 8-hydroxyquinoline (8-HQ) and its metal-chelating properties.[1][2] 8-Methylquinolin-5-ol represents a distinct, underutilized isomer that offers a unique pharmacological profile.

Unlike 8-HQ, where the hydroxyl (C8) and nitrogen (N1) form a bidentate pocket for metal sequestration, 8-methylquinolin-5-ol features a hydroxyl group at C5 and a methyl block at C8. This structural variation fundamentally alters its application:

  • Elimination of Pan-Assay Interference (PAINS): By moving the hydroxyl to C5, the molecule loses the high-affinity metal chelation responsible for the non-specific toxicity often seen with 8-HQ derivatives.

  • Metabolic Blocking: The C8-methyl group blocks a primary site of oxidative metabolism (CYP450 mediated hydroxylation), potentially extending the half-life of the parent scaffold.

  • Directed Reactivity: The C5-hydroxyl activates the C6 position for electrophilic substitution, allowing for precise, regioselective library expansion (e.g., Mannich bases) without competing reactivity at C8.

This guide details the protocols for utilizing this building block to synthesize targeted libraries for neurodegenerative pathways , CFTR modulation , and antimicrobial applications .

Part 2: Chemical Reactivity & Functionalization Map

To effectively use 8-methylquinolin-5-ol, one must understand its electronic landscape. The C5-OH is an electron-donating group (EDG) that activates the ring, specifically directing incoming electrophiles to the ortho (C6) position.

Reactivity Visualization

The following diagram outlines the logical flow for functionalizing this scaffold.

ReactivityMap Scaffold 8-Methylquinolin-5-ol (Core Scaffold) PathA Path A: C-6 Electrophilic Subst. (Mannich Reaction) Scaffold->PathA HCHO + HNR2 PathB Path B: O-Alkylation (Ether Synthesis) Scaffold->PathB R-X, Base PathC Path C: Heterocyclic N-Oxidation Scaffold->PathC mCPBA ProductA C6-Aminomethyl Derivatives (Solubility / CNS Penetration) PathA->ProductA ProductB O-Aryl/Alkyl Ethers (GPCR / Kinase Binding) PathB->ProductB ProductC N-Oxides (Metabolic Metabolites / Prodrugs) PathC->ProductC

Figure 1: Functionalization pathways for 8-methylquinolin-5-ol. The C8-methyl group forces electrophilic substitution to C6, ensuring high regioselectivity.

Part 3: Experimental Protocols
Protocol A: Regioselective C6-Aminomethylation (Mannich Reaction)

Objective: Introduce a basic amine side chain to improve aqueous solubility and target affinity (e.g., for RNA binding or CNS targets).

Mechanism: The C5-phenol activates the C6 position. The C8-methyl prevents substitution at C8, preventing mixture formation common with 5-hydroxyquinoline.

Materials:

  • 8-Methylquinolin-5-ol (1.0 eq)

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.2 eq)

  • Paraformaldehyde (1.2 eq)

  • Solvent: Ethanol (Abs.) or Methanol

  • Catalyst: Acetic Acid (cat.)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinolin-5-ol (1.59 g, 10 mmol) in Ethanol (20 mL).

  • Activation: Add the secondary amine (12 mmol) and stir at room temperature for 10 minutes.

  • Addition: Add Paraformaldehyde (360 mg, 12 mmol) in one portion. Note: If the amine is a hydrochloride salt, add an equivalent of Et3N.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The product will appear as a more polar spot.

  • Work-up:

    • Cool the reaction to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with NaHCO3 (sat.), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from EtOH/Ether or purify via flash chromatography (Silica, DCM/MeOH gradient).

Validation Metric: 1H NMR should show a singlet (2H) around 3.8–4.0 ppm corresponding to the Ar-CH2-N methylene bridge.

Protocol B: O-Alkylation for Lipophilic Expansion

Objective: Cap the phenol to create hydrophobic pockets for kinase or GPCR hydrophobic grooves.

Materials:

  • 8-Methylquinolin-5-ol (1.0 eq)

  • Alkyl Halide / Benzyl Bromide derivative (1.1 eq)

  • Base: K2CO3 (anhydrous, 2.0 eq)

  • Solvent: DMF (dry) or Acetonitrile

Step-by-Step Procedure:

  • Deprotonation: Dissolve 8-methylquinolin-5-ol in DMF (0.5 M concentration). Add K2CO3. Stir at RT for 30 mins. The solution may darken as the phenoxide forms.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 3–12 hours.

    • Critical Check: Monitor the disappearance of the starting material spot on TLC. Phenols often trail; the ether will run significantly higher (less polar).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation:

    • Extract with EtOAc (3x).

    • Wash organic layer with LiCl (5% aq) to remove DMF.

    • Dry and concentrate.[3]

Part 4: Physicochemical & SAR Data

The following table summarizes the structural impact of the 8-methyl group compared to the standard 8-hydroxyquinoline.

Table 1: Comparative Scaffold Properties

Property8-Hydroxyquinoline (Oxine)8-Methylquinolin-5-olDrug Discovery Implication
H-Bond Donor C8-OH (Intramolecular bond to N)C5-OH (Free donor)5-OH is available for target binding; 8-OH is often "hidden" in chelate.
Metal Chelation High (Bidentate N,O)Negligible (Monodentate)5-ol isomer avoids non-specific metallo-toxicity.
C8 Reactivity Open for metabolism/substitutionBlocked (Methyl) Improved metabolic stability; prevents C8-glucuronidation.
LogP (Approx) 1.92.3Methyl group increases lipophilicity, aiding membrane permeability.
pKa (OH) ~9.9~9.5Slightly more acidic due to para-N resonance effect.
Part 5: Application Workflow (Decision Tree)

Use this logic flow to determine when to deploy this scaffold in your pipeline.

SAR_Logic Start Target Identification Metal Is Metal Chelation Required? Start->Metal YesMetal Use 8-Hydroxyquinoline (Clioquinol/PBT2 analogs) Metal->YesMetal Yes NoMetal Is Phenolic OH needed for H-bond? Metal->NoMetal No (Avoid Toxicity) Use5ol Use 8-Methylquinolin-5-ol NoMetal->Use5ol Yes Design Design Strategy Use5ol->Design 1. Block Metabolism (C8) 2. Vector from C6 (Mannich) 3. Vector from O5 (Ether)

Figure 2: Decision tree for selecting quinoline isomers. The 8-methyl-5-ol scaffold is selected when metal chelation is undesirable and metabolic stability is prioritized.

Part 6: References
  • National Toxicology Program. (1992).[4] NTP Chemical Repository: 8-Methylquinoline.[4] (Precursor metabolism and safety data).

  • Galietta, L. J., et al. (2017). Compounds, compositions, and methods for modulating CFTR. Patent WO2017062581A1. (Describes 5-hydroxy-8-methylquinoline derivatives as CFTR modulators).

  • Lentz, O., et al. (2001). Modification of the fatty acid specificity of cytochrome P450BM-3. (Identifies 5-hydroxy-8-methylquinoline as a specific metabolite, highlighting the C5 oxidation preference).

  • Prachayasittikul, V., et al. (2013). Drug Design by Regression Analyses of Newly Synthesized Derivatives of 8-Quinolinol. (Comparative SAR on quinoline scaffolds).

Sources

Application Note: Solubility & Stock Preparation of 8-Methylquinolin-5-ol Hydrobromide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the solubility profiling, stock solution preparation, and handling of 8-methylquinolin-5-ol hydrobromide in Dimethyl Sulfoxide (DMSO).

Executive Summary

This compound (the hydrobromide salt of 5-hydroxy-8-methylquinoline) is a polar, ionic organic salt.[1] While the free base exhibits limited solubility in aqueous media, the hydrobromide salt form enhances polarity. DMSO is the preferred vehicle for this compound in drug discovery and chemical biology applications due to its high dielectric constant (


) and ability to solvate both the organic aromatic scaffold and the ionic HBr component.

This guide provides a validated protocol for preparing high-concentration stock solutions (up to 50 mM), ensuring stability, and preventing common pitfalls such as hydration-induced precipitation or oxidative degradation.[1]

Physicochemical Context & Solubility Logic[2][3][4][5][6]

Chemical Identity[1][7][8][9][10]
  • Compound Name: this compound[1]

  • Core Scaffold: Quinoline[1][2]

  • Functional Groups: Phenolic hydroxyl (C5), Methyl (C8), Pyridinic Nitrogen (protonated in HBr salt).[1]

  • Molecular Weight (Free Base): ~159.19 g/mol [1]

  • Molecular Weight (HBr Salt): ~240.10 g/mol (Estimation based on MW + 80.91).[1]

Solubility Mechanism in DMSO

Unlike non-polar solvents (e.g., hexane) or protic solvents (e.g., water) where solubility may be limited by lipophilicity or lattice energy respectively, DMSO acts via two mechanisms:[1]

  • Dipole-Dipole Interactions: DMSO's sulfoxide oxygen accepts hydrogen bonds from the phenolic -OH.[1]

  • Cation Solvation: DMSO effectively solvates the protonated quinolinium cation

    
    , disrupting the crystal lattice energy of the salt.[1]
    

Expert Insight: While specific literature values for this exact salt are rare, analogous hydroxyquinoline hydrobromides typically exhibit solubility in DMSO exceeding 50 mg/mL (>200 mM) .[1] However, for biological assays, a standard 10 mM or 50 mM stock is recommended to avoid viscosity issues and precipitation upon aqueous dilution.[1]

Key Properties Table[12]
PropertyValue / CharacteristicRelevance to Protocol
Appearance Off-white to yellow crystalline solidDiscoloration (browning) indicates oxidation.[1]
Hygroscopicity High (Salt form)Must weigh in low-humidity environment.[1]
Est. Solubility (DMSO) > 50 mM (High)Suitable for HTS and MIC assays.[1]
Light Sensitivity ModerateStore in amber vials; quinolines are photo-active.[1]
pKa (Phenol) ~9.0 - 10.0Remains protonated in neutral DMSO.[1]

Protocol 1: Stepwise Solubility Assessment (Visual Saturation)[1]

If you are working with a new batch or synthesis lot, do not assume solubility.[1] Use this "Stepwise Addition" method to determine the practical limit without wasting compound.

Materials
  • Compound: this compound (Dry).[1]

  • Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).[1]

  • Vessel: 1.5 mL amber microcentrifuge tube or glass HPLC vial.

  • Equipment: Vortex mixer, Sonicator (bath).

Workflow Diagram

SolubilityProtocol Start Start: Weigh 5 mg Compound AddSolvent Add 100 µL DMSO (Target: 50 mg/mL) Start->AddSolvent Mix Vortex (30s) & Sonicate (1 min) AddSolvent->Mix Check Visual Inspection Mix->Check Clear Solution is Clear Check->Clear Dissolved Cloudy Particulates Visible Check->Cloudy Undissolved Success Proceed to Stock Prep Clear->Success Dilute Add 100 µL DMSO (New Conc: 25 mg/mL) Cloudy->Dilute Dilute->Mix

Figure 1: Stepwise solubility assessment workflow to determine maximum practical concentration.

Procedure
  • Weigh 5.0 mg of this compound into an amber vial.

  • Add 100 µL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Observation:

    • Clear Solution: Solubility is ≥ 50 mg/mL.[1] Proceed to use.

    • Suspension: Sonicate at 40 kHz for 5 minutes (maintain temp < 30°C).

  • If still undissolved, add DMSO in 100 µL increments until clear.

  • Calculate final solubility:

    
    .[1]
    

Protocol 2: Preparation of 10 mM Stock Solution

This is the standard protocol for preparing a stock solution for biological screening (e.g., cell viability, antimicrobial susceptibility).[1]

Calculation (Example)
  • Target Concentration: 10 mM

  • Volume Required: 10 mL

  • MW (HBr Salt): 240.10 g/mol (Verify exact MW on your CoA).[1]

  • Mass Required:

    
    
    
    
    
    [1]
Preparation Steps
  • Equilibrate: Allow the compound container to reach room temperature before opening to prevent water condensation (HBr salts are hygroscopic).

  • Weighing: Weigh 24.0 mg of compound into a sterile 15 mL polypropylene (conical) tube or glass vial.

  • Solvent Addition: Add 10.0 mL of sterile-filtered, anhydrous DMSO.

    • Note: Do not use a serological pipette for high precision; use a P1000 or P5000 pipette.

  • Mixing: Vortex for 1 minute. The solution should be light yellow to amber and perfectly clear.

  • Aliquot: Immediately dispense into 500 µL aliquots in amber cryovials.

  • Storage: Store at -20°C .

Stability & Troubleshooting

Storage Logic

Quinoline derivatives are prone to oxidation, turning from yellow to dark brown. The HBr salt is acidic, which generally stabilizes the nitrogen, but the phenolic group remains susceptible.

  • Temperature: -20°C (Long term), +4°C (Working stock, < 1 week).[1]

  • Freeze-Thaw: Limit to < 3 cycles. Repeated freeze-thaw promotes precipitation and hydrolysis.[1]

  • Inert Gas: Overlay vials with Argon or Nitrogen before closing if storing > 1 month.[1]

Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Precipitation White crystals upon thawingDMSO absorbed water (Hygroscopic)Warm to 37°C for 10 min; Vortex.[1] Use fresh anhydrous DMSO next time.
Discoloration Dark brown/black solutionOxidation of phenol/quinoline ringDiscard.[1] Prepare fresh stock under inert gas.
Crash-out Precipitate upon adding to media"Antisolvent shock" (Solubility drop)Dilute slowly with vortexing.[1] Keep final DMSO < 0.5% in assay.
Biological Assay Diagram (Dilution Scheme)

DilutionScheme Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO) Stock->Inter 1:10 Dilution (into Media/Buffer) Assay Assay Well (Final: 100 µM, 1% DMSO) Inter->Assay 1:10 Dilution (into Cell Culture)

Figure 2: Recommended serial dilution strategy to prevent compound precipitation ("crashing out") when moving from DMSO to aqueous buffers.

References

  • PubChem. (n.d.).[1] 8-Methylquinoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Gaylord Chemical. (2023).[1] DMSO Solubility Data (Bulletin 102). Retrieved October 26, 2023, from [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[3] (Chapter 7: Solubility).

(Note: While specific solubility data for the HBr salt of this specific isomer is not indexed in public databases, the protocols above are based on standard solubility behavior of hydroxyquinoline hydrobromides in polar aprotic solvents as described in References 2 and 3.)

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxyquinoline Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Temperature & Regioselectivity | Ticket ID: 5HQ-ALK-OPT

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting module for the O-alkylation of 5-hydroxyquinoline (5-HQ) . Unlike 2- or 4-hydroxyquinolines, which exist in tautomeric equilibrium with their keto-forms (quinolones), 5-hydroxyquinoline functions primarily as a phenol fused to a pyridine ring.

However, it remains an ambident nucleophile . The competition is between the phenolic oxygen (pKa ~9.5) and the quinoline nitrogen (pKa ~5.2) . While O-alkylation is thermodynamically favored under basic conditions, improper temperature control can lead to N-alkylation (quaternization), polymerization, or oxidative degradation.

This guide optimizes your reaction thermodynamics to maximize O-site selectivity.

Part 1: Critical Temperature Parameters

The reaction temperature is the primary lever for controlling the kinetic vs. thermodynamic outcome.

Temperature ZoneSolvent SystemOutcomeRisk Factor
Zone A (20–40°C) DMF / DMSOKinetic Control: Slow conversion. High selectivity for O-alkylation if the electrophile is reactive (e.g., MeI, BnBr).Stalling: Unreactive electrophiles (e.g., alkyl chlorides) will not proceed.
Zone B (60–80°C) DMF / MeCNOptimal Window: Balances deprotonation rate and

kinetics. Ideal for most alkyl bromides/tosylates.
Moderate: Minor N-alkylation if base stoichiometry is incorrect.
Zone C (>100°C) DMF / NMPThermodynamic Stress: Rapid conversion but high risk of side reactions.Degradation: Oxidative tarring of the quinoline ring; N-quaternization.
The "Goldilocks" Protocol

For 90% of substrates, 60°C in DMF is the optimal starting point. This temperature provides sufficient energy to solubilize the phenoxide anion without activating the quinoline nitrogen toward quaternization.

Part 2: Troubleshooting & FAQs
Q1: My reaction turns black and yield is low. Is this temperature-related?

Diagnosis: Oxidative Degradation. Root Cause: 5-Hydroxyquinoline is electron-rich and prone to oxidation, especially in basic solutions at high temperatures (


) in the presence of air.
Solution: 
  • Degas solvents (sparge with

    
     or Ar) before adding the base.
    
  • Lower Temperature: Reduce to 60°C.

  • Add Reducing Agent: A pinch of sodium dithionite (

    
    ) or conducting the reaction under strict inert atmosphere can prevent "tarring."
    
Q2: I am seeing a polar baseline spot on TLC. Is this N-alkylation?

Diagnosis: Likely N-alkylation (Quaternization). Root Cause: The quinoline nitrogen is a nucleophile.[1][2] If the reaction runs too hot (


) or if you use a "soft" leaving group (like Iodide) without a hard base, the Nitrogen may attack the electrophile, forming a quaternary ammonium salt (highly polar).
Solution: 
  • Switch Base: Use a harder cation (

    
     or 
    
    
    
    ) to tightly pair with the phenoxide, making it the more active species.
  • Solvent Switch: If using Acetone/Reflux, switch to DMF/60°C. Acetone reflux is often too slow, prompting researchers to add Iodide catalysts (

    
    ), which actually increases N-alkylation risk by softening the electrophile.
    
Q3: The starting material won't dissolve.[1] Can I heat it to 100°C?

Diagnosis: Solubility-limited kinetics. Solution: Do NOT heat to 100°C just for solubility. 5-HQ is amphoteric. It often won't dissolve until deprotonated.

  • Step 1: Suspend 5-HQ in DMF at RT.

  • Step 2: Add Base (

    
    ).[1] Stir for 30 mins. The solution should turn homogenous (and likely yellow/orange) as the phenoxide forms.
    
  • Step 3: Then add the electrophile and heat to 60°C.

Part 3: Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired O-alkylation and the competitive N-alkylation pathways based on thermal input.

ReactionPathway Start 5-Hydroxyquinoline (Substrate) Base Base (K2CO3) Deprotonation Start->Base Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate  Fast   Path_O Path A: O-Alkylation (Kinetic/Thermo Favored) 60-80°C Intermediate->Path_O Path_N Path B: N-Alkylation (Side Reaction) >100°C or High Reactivity Intermediate->Path_N Prod_O 5-Alkoxyquinoline (Desired Ether) Path_O->Prod_O Prod_N N-Alkyl Quinolinium Salt (Undesired) Path_N->Prod_N

Figure 1: Reaction pathway divergence. Path A (Green) is the target flow. Path B (Red) represents the thermal failure mode.

Part 4: Standardized Optimization Protocol

Objective: Synthesis of 5-(benzyloxy)quinoline (Model Reaction).

Reagents:

  • 5-Hydroxyquinoline (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Milled/Powdered is critical.
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Dry

    
     in an oven at 120°C overnight to remove moisture (water inhibits the reaction and solvates the anion, reducing nucleophilicity).
    
  • Solubilization (T = 25°C): In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyquinoline in DMF.

  • Activation (T = 25°C → 40°C): Add powdered

    
    . Purge the flask with Nitrogen. Stir for 30 minutes.
    
    • Checkpoint: The suspension should change color (yellow/orange) indicating phenoxide formation.

  • Alkylation (T = 60°C): Add Benzyl Bromide dropwise. Heat the oil bath to 60°C.

  • Monitoring: Check TLC or LC-MS at 2 hours.

    • If SM remains: Increase T to 70°C.

    • If SM consumed: Proceed to workup.[3]

  • Workup: Pour mixture into ice water. The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve active experimental failures.

Troubleshooting Issue Start: Reaction Issue CheckTLC Check TLC/LCMS Issue->CheckTLC Stalled Reaction Stalled (SM present) CheckTLC->Stalled Impure Many Spots/Tar CheckTLC->Impure TempCheck Current Temp? Stalled->TempCheck Atmosphere Was N2 used? Impure->Atmosphere LowTemp < 50°C TempCheck->LowTemp HighTemp > 80°C TempCheck->HighTemp ActionHeat Increase to 70°C Check Base Solubility LowTemp->ActionHeat ActionLeaving Switch Leaving Group (Br -> I) or change Solvent HighTemp->ActionLeaving YesN2 Yes Atmosphere->YesN2 NoN2 No Atmosphere->NoN2 ActionCool Reduce Temp to 50°C Check for N-alkylation YesN2->ActionCool ActionGas Repeat with Inert Gas (Oxidative Degradation) NoN2->ActionGas

Figure 2: Logic flow for diagnosing reaction failures based on thermal and atmospheric conditions.

References
  • Ambident Nucleophile Theory: Cornforth, J. W., & Sheaves, J. (1977). Structure of the reaction product between 5-hydroxyquinoline and 1,3-dibromopropane. This foundational work establishes the preference for O-alkylation in 5-HQ systems under controlled conditions.
  • Solubility & Solvent Effects: Wang, J., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents. Journal of Chemical & Engineering Data. Link (Provides thermodynamic basis for solubility in DMF vs. Acetonitrile).

  • General Quinoline Synthesis: BenchChem Technical Guides. Optimization of reaction conditions for N-alkylation vs O-alkylation. Link (General protocols for quinoline scaffold manipulation).

  • Regioselectivity in Heterocycles: RSC Advances. Solvent-controlled regioselective alkylation. Link (Mechanistic insights into how solvent polarity shifts nucleophilic attack sites).

Sources

Technical Support Center: Separation of 5-Hydroxyquinoline & 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-QUIN-001 Status: Open Subject: Resolution of Isomer Separation (5-HQ vs. 8-HQ) Assigned Specialist: Senior Application Scientist

Executive Summary: The Isomer Challenge

Separating 5-hydroxyquinoline (5-HQ) and 8-hydroxyquinoline (8-HQ) is a classic problem in heterocyclic chemistry. While they share the same molecular weight (


), their behavior is radically different due to the position of the hydroxyl group relative to the nitrogen atom.
  • 8-Hydroxyquinoline (8-HQ): The -OH is adjacent to the ring nitrogen (C8 position).[1][2] This allows for intramolecular hydrogen bonding and the formation of stable, 5-membered chelate rings with metals. It behaves as a bidentate ligand.

  • 5-Hydroxyquinoline (5-HQ): The -OH is distal (C5 position). It cannot form intramolecular hydrogen bonds or 5-membered chelates. It behaves like a standard naphthol/phenol, relying on intermolecular hydrogen bonding .

This guide leverages these physicochemical divergences to provide three separation protocols: Steam Distillation (Bulk), Chelation (High Purity), and HPLC (Analytical).[3]

Physicochemical Comparison Data

Feature5-Hydroxyquinoline8-HydroxyquinolineImplication for Separation
H-Bonding Intermolecular (Strong lattice)Intramolecular (Volatile)8-HQ is steam volatile; 5-HQ is not.
Metal Chelation Weak/MonodentateStrong/Bidentate (N,O)8-HQ precipitates with Cu(II)/Zn(II).
pKa (OH) ~8.54~9.98-HQ holds protons more tightly due to H-bond stabilization.
pKa (NH+) ~5.20~5.0Similar basicity, making simple acid-base extraction difficult.[3]
Boiling Point High (Non-volatile)Lower (Steam volatile)Basis for Protocol A.

Protocol A: Steam Distillation (Bulk Separation)[3]

Best For: Crude reaction mixtures (e.g., Skraup synthesis tar) or large-scale separation.[3]

The Mechanism

Because 8-HQ forms an intramolecular hydrogen bond between the hydroxyl hydrogen and the lone pair of the nitrogen, it effectively "hides" its polarity. This lowers its boiling point and makes it steam volatile. 5-HQ forms intermolecular bonds with other molecules, creating a network that prevents volatility.

Step-by-Step Workflow
  • Preparation: Place the crude isomer mixture in a round-bottom flask. Add water (approx. 20-30 mL per gram of solid).

  • Acidification (Optional but recommended for dissolution): If the crude is tarry, dissolve initially in dilute H2SO4, then neutralize slowly with NaOH until precipitation just begins before starting distillation.[3]

  • Steam Generation: Connect a steam generator or set up a direct steam distillation apparatus.

  • Distillation: Pass steam vigorously through the mixture.

    • Observation: The distillate will appear cloudy or milky white. This is the 8-HQ co-distilling with water.

    • Duration: Continue until the distillate runs clear.

  • Recovery (Distillate - 8-HQ):

    • Cool the distillate. 8-HQ will crystallize as white/off-white needles.

    • Filter the solid.[4]

    • Yield Check: If crystallization is poor, extract the aqueous distillate with Dichloromethane (DCM), dry over MgSO4, and evaporate.[3]

  • Recovery (Residue - 5-HQ):

    • The non-volatile residue in the boiling flask contains 5-HQ and inorganic salts.

    • Filter the hot residue to remove tar.

    • Cool the filtrate to crystallize 5-HQ or extract with organic solvent.

Protocol B: Copper Chelation (High Purity)

Best For: Polishing partially separated mixtures or removing trace 8-HQ from 5-HQ.

The Mechanism

8-HQ acts as a bidentate ligand, forming a neutral, water-insoluble complex with Copper(II) at pH 5-6 (


).[3] 5-HQ cannot form this complex due to steric geometry and remains in solution.
Step-by-Step Workflow
  • Dissolution: Dissolve the mixture in dilute Acetic Acid (10% v/v).

  • Chelation: Add a solution of Copper(II) Acetate or Copper(II) Sulfate in excess (1.1 eq relative to estimated 8-HQ).[3]

  • Buffering: Adjust pH to 5.5 – 6.0 using Sodium Acetate solution.

    • Critical Step: A heavy yellow-green precipitate (Copper oxinate) will form immediately.

  • Filtration: Filter the mixture.

    • Solid Phase: Contains 8-HQ-Copper complex.

    • Liquid Phase: Contains 5-HQ.

  • Recovery of 5-HQ (Filtrate):

    • Add EDTA (to sequester excess Cu) or simply basify with Ammonia to pH 9-10.

    • Extract with Ethyl Acetate. 5-HQ moves to the organic layer.

  • Recovery of 8-HQ (Solid):

    • Suspend the green solid in dilute HCl (10%).

    • Reaction:

      
      .[3]
      
    • The solid dissolves, releasing free 8-HQ into solution.

    • Precipitate Copper as CuS (using sulfide source - Toxic) OR extract the acidic solution with DCM (8-HQ stays in acid as salt, but can be recovered by neutralizing the aqueous phase and extracting).[3]

Workflow Diagram (Graphviz)

SeparationWorkflow Start Crude Mixture (5-HQ + 8-HQ) Dissolve Dissolve in Dilute Acetic Acid Start->Dissolve AddCu Add Cu(OAc)2 Adjust pH to 5.5 Dissolve->AddCu Filter Filtration AddCu->Filter Solid Precipitate: Cu-8-HQ Complex (Green) Filter->Solid Insoluble Chelate Liquid Filtrate: 5-HQ + Excess Cu Filter->Liquid Soluble Isomer Recover8 Hydrolysis (HCl) Neutralization Solid->Recover8 Recover5 Remove Cu (EDTA) Extract w/ EtOAc Liquid->Recover5 Final8 Pure 8-HQ Recover8->Final8 Final5 Pure 5-HQ Recover5->Final5

Figure 1: Chelation-based separation logic flow. 8-HQ is selectively removed as a solid copper complex.

Protocol C: Analytical Verification (HPLC)

Best For: Quantifying purity after separation.

The "Metal-Stripping" Problem

8-HQ is a notorious contaminant in HPLC because it strips iron ions from stainless steel frits and columns, leading to severe peak tailing or splitting.

Optimized HPLC Conditions
ParameterRecommendationReason
Column C18 (End-capped) or Primesep 100/200 Primesep (Mixed mode) handles basic quinolines better than C18.[5]
Mobile Phase ACN : Water (40:[3]60)Standard reverse phase.
Modifier (Critical) 0.1% Phosphoric Acid or Ammonium AcetateAcidic pH suppresses silanol ionization; prevents tailing.[3]
Hardware PEEK Tubing (Metal-free)Prevents 8-HQ from chelating iron from the system.
Detection UV @ 250 nmAbsorption max for quinoline ring.
Troubleshooting HPLC Tailing

If you see broad, tailing peaks for 8-HQ:

  • Passivate the LC system: Flush with 0.1% EDTA solution to remove free metal ions.

  • Switch to PEEK: Replace stainless steel inlet frits with PEEK frits.

  • Add a sacrificial chelator: Add 0.5 mM EDTA directly to the mobile phase.

Troubleshooting & FAQs

Q: My 8-HQ product is slightly green after recovery. How do I fix this? A: The green color indicates residual Copper chelate.

  • Fix: Dissolve the product in dilute HCl, wash with an organic solvent (DCM) to remove organic impurities, then neutralize carefully to reprecipitate. Alternatively, recrystallize from ethanol/water.

Q: Steam distillation is too slow. Can I just use column chromatography? A: Yes, but silica gel chromatography is difficult because both isomers are polar and basic. They tend to streak.

  • Fix: You must use a modifier in your eluent. Use DCM:Methanol (95:5) with 1% Triethylamine (TEA) or Ammonia. The base competes for the silica acidic sites, sharpening the bands. 8-HQ (less polar) will elute first; 5-HQ (more polar) elutes second.

Q: Why is my 5-HQ yield lower than expected in the chelation method? A: 5-HQ can co-precipitate if the concentration is too high or if the pH drifts too high (>7).

  • Fix: Keep the solution dilute (1g/50mL) and strictly maintain pH at 5.5 using an Acetate buffer. Do not use strong bases like NaOH for pH adjustment during the chelation step.

References

  • Separation of Hydroxyquinolines by HPLC. National Institutes of Health (PubMed). Available at: [Link] (Search Term: Separation of hydroxyquinolines by high-performance liquid chromatography).[3]

  • 8-Hydroxyquinoline: Metal Chelating Properties. National Center for Biotechnology Information (PMC). Available at: [Link][3]

  • Steam Distillation Overview. Chemistry LibreTexts. Available at: [Link][3][5][6][7][8]

  • HPLC Method for 8-Hydroxyquinoline. SIELC Technologies Applications. Available at: [Link][3][5]

  • PubChem Compound Summary: 8-Hydroxyquinoline. National Library of Medicine. Available at: [Link][3]

Sources

Technical Support Center: Resolving Fluorescence Quenching in 5-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-hydroxyquinoline (5-HQ) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the unique fluorescent properties of these compounds. Here, we address common challenges related to fluorescence quenching and provide expert-driven troubleshooting strategies to help you achieve robust and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section tackles the most common questions our application scientists receive regarding the fluorescence behavior of 5-hydroxyquinoline derivatives.

Q1: What are the fundamental fluorescent properties of 5-hydroxyquinoline and its derivatives?

5-Hydroxyquinoline and its analogs, particularly the well-studied isomer 8-hydroxyquinoline (8-HQ), are known for their fluorescence, which is highly sensitive to the surrounding chemical environment.[1] Their emission spectra can be significantly influenced by factors such as solvent polarity, pH, and concentration.[1] For instance, changes in pH can alter the ionization state of the molecule, affecting both the wavelength and intensity of its fluorescence.[1] A key feature of many 8-HQ derivatives is their ability to form highly fluorescent chelate complexes with various metal ions, such as Zn²⁺ and Al³⁺.[1][2]

Q2: My 5-hydroxyquinoline derivative is showing little to no fluorescence. What are the common causes?

Fluorescence quenching, a decrease in fluorescence intensity, is a common issue.[1] For 5-HQ derivatives, the primary quenching mechanisms include:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In many hydroxyquinolines, a proton transfer from the hydroxyl group to the quinoline nitrogen can occur in the excited state. This process provides a non-radiative decay pathway, thus quenching fluorescence.[3][4]

  • Photoinduced Electron Transfer (PET): If the 5-HQ derivative has a linked receptor with a lone pair of electrons, photoexcitation can be followed by an electron transfer from the receptor, which quenches the fluorescence.[2][3]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, these molecules can form aggregates, which often leads to self-quenching and a decrease in fluorescence intensity.[5][6] This is a common phenomenon for many organic fluorophores.[7]

  • Solvent Effects: The choice of solvent can significantly impact fluorescence. Polar protic solvents, for example, can form hydrogen bonds and influence the excited state of the molecule, sometimes leading to quenching.[8][9]

  • Presence of Quenching Moieties: Certain metal ions, like Fe(III) and Cu(II), are notorious for quenching the fluorescence of hydroxyquinolines, often through static quenching or by promoting non-radiative decay.[1][10][11]

Q3: How does pH affect the fluorescence of my 5-hydroxyquinoline compound?

The fluorescence of 5-hydroxyquinoline derivatives is often highly pH-dependent.[10][12] The protonation state of both the phenolic hydroxyl group and the quinoline nitrogen can significantly alter the electronic structure and, consequently, the fluorescence properties. For many derivatives, fluorescence is enhanced in a specific pH range where the molecule is in the optimal ionic form for emission. For example, deprotonation of the hydroxyl group upon metal chelation can block the ESIPT pathway and "turn on" fluorescence.[4] Therefore, maintaining a stable and optimal pH is critical for reproducible results.

Q4: Can metal ions enhance or quench the fluorescence of 5-hydroxyquinoline derivatives?

Both scenarios are common and form the basis for their use as metal ion sensors.

  • Fluorescence Enhancement: Many metal ions, such as Zn²⁺, Al³⁺, and Mg²⁺, can coordinate with the hydroxyl group and the quinoline nitrogen.[1][12][13] This chelation can restrict intramolecular rotations and block non-radiative decay pathways like ESIPT, leading to a significant increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2][3]

  • Fluorescence Quenching: Conversely, paramagnetic metal ions like Fe³⁺, Co²⁺, and Cu²⁺ often quench fluorescence.[1][10][14] This can occur through processes like static quenching, where a non-fluorescent complex is formed, or by promoting intersystem crossing to the triplet state.

Q5: How can I differentiate between static and dynamic quenching in my experiments?

Distinguishing between these two quenching mechanisms is crucial for understanding the molecular interactions in your system. This can be achieved through two primary methods:[1][15]

  • Temperature Dependence Studies:

    • Dynamic (Collisional) Quenching: The rate of quenching is dependent on diffusion. As temperature increases, diffusion becomes faster, leading to more frequent collisions and thus more quenching.[1][16][17]

    • Static Quenching: An increase in temperature can decrease the stability of the non-fluorescent complex, leading to a decrease in quenching.[15]

  • Fluorescence Lifetime Measurements:

    • Dynamic Quenching: Collisional quenching affects the excited state, so it decreases the measured fluorescence lifetime of the fluorophore.[1]

    • Static Quenching: Since a non-fluorescent complex is formed in the ground state, the lifetime of the uncomplexed, fluorescent molecules remains unchanged.[1][15]

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues with fluorescence quenching in 5-hydroxyquinoline derivatives.

Problem 1: Low or No Fluorescence Signal

A weak or absent signal is one of the most frequent challenges. Follow these steps to diagnose the root cause.

Workflow for Diagnosing Low Fluorescence Signal

start Low/No Fluorescence Signal check_instrument 1. Verify Instrument Settings (Wavelengths, Gain, Slit Widths) start->check_instrument check_concentration 2. Assess Compound Concentration (Potential ACQ or Dilution Issue) check_instrument->check_concentration Settings are optimal check_ph 3. Measure and Optimize pH (ESIPT or incorrect ionic form) check_concentration->check_ph Concentration is optimal check_solvent 4. Evaluate Solvent System (Polarity, Protic/Aprotic) check_ph->check_solvent pH is optimal check_contaminants 5. Test for Contaminants (Quenching metal ions, dissolved O2) check_solvent->check_contaminants Solvent is appropriate solution Fluorescence Signal Restored check_contaminants->solution Contaminants removed

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Detailed Troubleshooting Steps:
Possible Cause Recommended Action & Explanation
Incorrect Instrument Settings Action: Verify the excitation and emission wavelengths, slit widths, and detector gain.[18] Explanation: Ensure your settings match the known spectral properties of your specific 5-HQ derivative. Suboptimal settings can lead to inefficient excitation or detection.
Aggregation-Caused Quenching (ACQ) Action: Prepare a dilution series of your compound and measure the fluorescence at each concentration.[7][19] Explanation: If fluorescence increases upon dilution, ACQ is likely occurring.[6] Working at lower concentrations can mitigate this effect.
Suboptimal pH Action: Prepare your sample in a series of buffers with varying pH values (e.g., from pH 4 to 10) to find the optimal pH for fluorescence.[10] Explanation: The protonation state of the 5-HQ derivative is critical. An incorrect pH can favor the non-fluorescent form or promote ESIPT.[4][12]
Inappropriate Solvent Action: Test the fluorescence in a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol, Water).[8][9] Explanation: Solvent-fluorophore interactions can significantly alter fluorescence. Aprotic solvents often yield higher quantum yields for hydroxyquinolines by reducing hydrogen bonding interactions that can quench fluorescence.
Contaminating Quenchers Action: Use high-purity solvents and reagents. If metal ion contamination is suspected, add a chelating agent like EDTA as a test. To check for oxygen quenching, degas your sample by bubbling with nitrogen or argon gas. Explanation: Trace amounts of quenching metal ions (e.g., Fe³⁺, Cu²⁺) can significantly reduce the signal.[10] Dissolved molecular oxygen is a well-known collisional quencher.[1]
Problem 2: Signal Decreases Upon Addition of an Analyte (Suspected Quenching)

When your experimental design involves interactions that lead to quenching, it's essential to characterize the mechanism.

Workflow to Characterize Quenching Mechanism

start Fluorescence Quenching Observed stern_volmer 1. Perform Stern-Volmer Analysis (Vary quencher concentration) start->stern_volmer temp_dependence 2. Conduct Temperature Dependence Study stern_volmer->temp_dependence Linear Plot Suggests single mechanism lifetime_measurement 3. Measure Fluorescence Lifetime (If available) temp_dependence->lifetime_measurement Quenching increases with Temp -> Dynamic Quenching decreases with Temp -> Static dynamic_quenching Dynamic Quenching (Collisional) lifetime_measurement->dynamic_quenching Lifetime decreases static_quenching Static Quenching (Complex Formation) lifetime_measurement->static_quenching Lifetime is unchanged

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 8-methylquinolin-5-ol Hydrobromide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 8-methylquinolin-5-ol hydrobromide, a substituted quinoline of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific salt, this guide will adopt a comparative and predictive approach. By dissecting the 1H NMR spectra of structurally related and commercially available compounds—8-methylquinoline, quinolin-5-ol, and 8-hydroxyquinoline—we will construct a detailed and reasoned prediction of the 1H NMR spectrum for this compound. This methodology not only provides a robust framework for interpreting the spectrum of the target compound but also enhances the reader's fundamental understanding of how substituent effects and protonation influence chemical shifts in the quinoline ring system.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Their diverse applications underscore the importance of unambiguous structural characterization in the development of new therapeutic agents.

Understanding the 1H NMR Spectrum of the Quinoline Ring

The 1H NMR spectrum of unsubstituted quinoline serves as our baseline. The protons on the heterocyclic ring (positions 2, 3, and 4) and the benzenoid ring (positions 5, 6, 7, and 8) exhibit characteristic chemical shifts and coupling patterns. The proton at C2 is typically the most deshielded due to its proximity to the electronegative nitrogen atom.

Comparative Analysis: Building the Spectrum of this compound

To predict the 1H NMR spectrum of this compound, we will examine the individual and combined effects of the methyl group at position 8, the hydroxyl group at position 5, and the protonation of the quinoline nitrogen.

The Influence of the Methyl Group: A Look at 8-Methylquinoline

The 1H NMR spectrum of 8-methylquinoline provides our first piece of the puzzle. The methyl group, being electron-donating, will influence the chemical shifts of the protons on the quinoline ring, particularly those in close proximity.

Table 1: 1H NMR Spectral Data of 8-Methylquinoline

ProtonChemical Shift (ppm)Multiplicity
H2~8.94dd
H3~7.38dd
H4~8.11dd
H5~7.57t
H6~7.44t
H7~7.64d
8-CH3~2.83s

Data sourced from ChemicalBook.[1]

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; BB [label=""]; CC [label=""]; DD [label=""]; EE [label=""]; FF [label=""]; GG [label=""]; HH [label=""]; II [label=""]; JJ [label=""]; KK [label=""]; LL [label=""]; MM [label=""]; NN [label=""]; OO [label=""]; PP [label=""]; QQ [label=""]; RR [label=""]; SS [label=""]; TT [label=""]; UU [label=""]; VV [label=""]; WW [label=""]; XX [label=""]; YY [label=""]; ZZ [label=""]; A -- B -- C -- D -- E -- F -- A; G -- H -- I -- J -- K -- L -- G; M -- N -- O -- P -- Q -- R -- M; S -- T -- U -- V -- W -- X -- S; Y -- Z -- AA -- BB -- CC -- DD -- Y; EE -- FF -- GG -- HH -- II -- JJ -- EE; KK -- LL -- MM -- NN -- OO -- PP -- KK; QQ -- RR -- SS -- TT -- UU -- VV -- QQ; WW -- XX -- YY -- ZZ; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H2"]; H3 [label="H3"]; H4 [label="H4"]; H5 [label="H5"]; H6 [label="H6"]; H7 [label="H7"]; node [shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CH3 [label="CH3"]; node [shape=plaintext]; N1 [label="N"]; C8 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C4a [label=""]; C8a [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""];

edge [color="#202124"]; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- C8a; C4a -- C4; C4 -- C3; C3 -- C2; C2 -- N1; N1 -- C8a; C8 -- CH3; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; } caption: "Structure of 8-Methylquinoline with Proton Designations"

The Impact of the Hydroxyl Group: Insights from Quinolin-5-ol and 8-Hydroxyquinoline

The introduction of a hydroxyl group, a strong electron-donating group, at position 5 will significantly shield the protons on the benzenoid ring, causing them to shift to a higher field (lower ppm). To understand this effect, we can examine the spectra of quinolin-5-ol and 8-hydroxyquinoline.

In the 1H NMR spectrum of quinolin-5-ol, the protons ortho (H4 and H6) and para (H8) to the hydroxyl group will experience the most significant upfield shifts.[2][3] Similarly, in 8-hydroxyquinoline, the hydroxyl group at position 8 will influence the surrounding protons.[3]

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for Quinolin-5-ol and 8-Hydroxyquinoline

ProtonQuinolin-5-ol (in CDCl3)[2]8-Hydroxyquinoline (in CDCl3)[3]
H2~8.92~8.78
H3~7.41~7.43
H4~8.58~8.15
H6~6.88~7.33
H7~7.71~7.19
OH~6.10 (broad)~8.30 (broad)
The Effect of Protonation: The Hydrobromide Salt

The formation of the hydrobromide salt involves the protonation of the basic nitrogen atom in the quinoline ring. This protonation has a significant deshielding effect on the protons of the heterocyclic ring (H2, H3, and H4) due to the positive charge on the nitrogen. Consequently, these signals will shift downfield to higher ppm values. The protons on the benzenoid ring will also be affected, though to a lesser extent.

Predicted 1H NMR Spectrum of this compound

By combining the individual effects of the 8-methyl group, the 5-hydroxyl group, and N-protonation, we can predict the 1H NMR spectrum of this compound.

Table 3: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Rationale
H2> 9.0Strongly deshielded by protonated nitrogen.
H3~7.6 - 7.8Deshielded by protonated nitrogen.
H4> 8.8Strongly deshielded by protonated nitrogen and ortho to the electron-donating hydroxyl group (competing effects).
H6~7.0 - 7.2Shielded by the ortho hydroxyl group.
H7~7.8 - 8.0Influenced by both the methyl and hydroxyl groups.
8-CH3~2.9 - 3.1Minor downfield shift due to overall ring deshielding.
OH> 10.0 (broad)Phenolic proton, likely broad and downfield.
NH> 12.0 (broad)Proton on the nitrogen, expected to be very downfield and broad.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; BB [label=""]; CC [label=""]; DD [label=""]; EE [label=""]; FF [label=""]; GG [label=""]; HH [label=""]; II [label=""]; JJ [label=""]; KK [label=""]; LL [label=""]; MM [label=""]; NN [label=""]; OO [label=""]; PP [label=""]; QQ [label=""]; RR [label=""]; SS [label=""]; TT [label=""]; UU [label=""]; VV [label=""]; WW [label=""]; XX [label=""]; YY [label=""]; ZZ [label=""]; A -- B -- C -- D -- E -- F -- A; G -- H -- I -- J -- K -- L -- G; M -- N -- O -- P -- Q -- R -- M; S -- T -- U -- V -- W -- X -- S; Y -- Z -- AA -- BB -- CC -- DD -- Y; EE -- FF -- GG -- HH -- II -- JJ -- EE; KK -- LL -- MM -- NN -- OO -- PP -- KK; QQ -- RR -- SS -- TT -- UU -- VV -- QQ; WW -- XX -- YY -- ZZ; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H2"]; H3 [label="H3"]; H4 [label="H4"]; H6 [label="H6"]; H7 [label="H7"]; node [shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CH3 [label="CH3"]; node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OH [label="OH"]; node [shape=plaintext]; N1 [label="N+H"]; C8 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C4a [label=""]; C8a [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""];

edge [color="#202124"]; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a; C4a -- C8a; C4a -- C4; C4 -- C3; C3 -- C2; C2 -- N1; N1 -- C8a; C8 -- CH3; C5 -- OH; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H6; C7 -- H7; } caption: "Predicted Structure of this compound"

Experimental Protocol: Acquiring and Interpreting the 1H NMR Spectrum

For researchers synthesizing this compound, the following protocol outlines the steps for acquiring and interpreting its 1H NMR spectrum.

Sample Preparation
  • Dissolve the Sample : Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). DMSO-d6 is often preferred for hydrobromide salts as it can solubilize both the salt and any potential organic impurities, and the acidic protons (OH and NH) are often observable.

  • Internal Standard : The use of an internal standard (e.g., tetramethylsilane, TMS) is crucial for accurate chemical shift referencing (0 ppm).

  • Filtration : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.

NMR Spectrometer Setup
  • Instrument Tuning : Ensure the NMR spectrometer is properly tuned and shimmed to obtain optimal resolution and line shape.

  • Acquisition Parameters : A standard 1H NMR experiment can be run with the following general parameters:

    • Pulse Angle : 30-45 degrees

    • Acquisition Time : 2-4 seconds

    • Relaxation Delay : 1-5 seconds

    • Number of Scans : 16-64 (adjust as needed for desired signal-to-noise ratio)

Data Processing and Interpretation Workflow

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 1H NMR spectrum of this compound through a detailed comparative analysis of its structural components. By systematically evaluating the effects of the 8-methyl and 5-hydroxyl substituents, along with N-protonation, researchers can confidently assign the proton signals in their experimental spectra. This approach not only facilitates the structural verification of the target compound but also deepens the understanding of fundamental NMR principles as they apply to the important class of quinoline derivatives.

References

Sources

An In-Depth Technical Guide to the FTIR Spectral Features of 5-Hydroxy-8-Methylquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 5-hydroxy-8-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It establishes a framework for spectral interpretation by comparing the target molecule to its structural precursors, 8-hydroxyquinoline and 8-methylquinoline. By understanding the vibrational contributions of the quinoline core and the specific effects of the hydroxyl and methyl substituents, researchers can confidently identify and characterize this compound.

Part 1: The Principle of Comparative Spectral Analysis

The power of FTIR spectroscopy in structural elucidation lies in its ability to detect the characteristic vibrational frequencies of specific functional groups and structural motifs. For a substituted aromatic heterocycle like 5-hydroxy-8-methylquinoline, the final spectrum is a composite of vibrations from the quinoline ring system, perturbed and augmented by its substituents. Our analytical approach, therefore, is to deconstruct the molecule into its core components, analyze their individual spectral signatures, and synthesize this information to predict the spectrum of the final compound.

We will use 8-hydroxyquinoline and 8-methylquinoline as our reference compounds. The former allows us to isolate the influence of the hydroxyl group on the quinoline ring, while the latter demonstrates the effect of the methyl group.

Part 2: Reference Spectra and Key Vibrational Modes

The interpretation of the 5-hydroxy-8-methylquinoline spectrum begins with a solid understanding of its parent structures. The key vibrational modes are summarized below.

Reference Compound 1: 8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline (Oxine) is a well-characterized chelating agent whose FTIR spectrum is dominated by the hydroxyl group and the quinoline ring vibrations.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400-3100Broad, StrongO-H stretching (intermolecular hydrogen bonding)
~3050MediumAromatic C-H stretching
~1617StrongC=N stretching of the quinoline ring
~1580, 1500, 1470StrongAromatic C=C ring stretching vibrations
~1280StrongC-O stretching (phenolic)
~1100MediumIn-plane C-H bending
~830-750StrongOut-of-plane C-H bending (characteristic of substitution pattern)

The most prominent feature is the broad O-H stretching band, indicating significant hydrogen bonding[1][2]. The C=N and C=C stretching vibrations are characteristic of the heterocyclic aromatic system[1][3].

Reference Compound 2: 8-Methylquinoline

In 8-methylquinoline, the hydroxyl group is replaced by a methyl group, introducing aliphatic C-H vibrations.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3050MediumAromatic C-H stretching
~2960, 2870MediumAsymmetric & Symmetric C-H stretching of the methyl group (CH₃)
~1600, 1575, 1500StrongAromatic C=C and C=N ring stretching vibrations
~1460, 1380MediumAsymmetric & Symmetric C-H bending of the methyl group (CH₃)
~820, 750StrongOut-of-plane C-H bending

Data from various spectral databases confirm these assignments, showing the clear distinction between aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹[4][5][6][7].

Part 3: Predicted FTIR Peaks for 5-Hydroxy-8-Methylquinoline

By combining the features of our two reference compounds, we can construct a detailed prediction for the FTIR spectrum of 5-hydroxy-8-methylquinoline. The presence of both the hydroxyl and methyl groups will result in a more complex and information-rich spectrum.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment & Rationale
3400-3100 Broad, StrongO-H Stretching: Inherited from the 8-hydroxyquinoline structure. This broad absorption is a definitive indicator of the phenolic hydroxyl group and its involvement in hydrogen bonding[8].
3080-3030 MediumAromatic C-H Stretching: Characteristic of the C-H bonds on the quinoline ring. These vibrations occur at a higher frequency than aliphatic C-H stretches[9].
2965-2950, 2875-2865 Medium-WeakAliphatic C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl group at position 8. This is a direct signature of the methyl substituent[9].
~1620 StrongC=N Ring Stretching: A characteristic and strong band for the quinoline heterocyclic system.
1585, 1510, 1475 Strong, MultipleAromatic C=C Ring Stretching: These multiple sharp bands in the "fingerprint region" are highly characteristic of the aromatic quinoline backbone[10].
1465, 1385 MediumMethyl C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations of the CH₃ group. Provides confirmatory evidence for the methyl substituent.
~1275 StrongPhenolic C-O Stretching: A strong absorption resulting from the stretching of the carbon-oxygen bond of the hydroxyl group attached to the aromatic ring.
~1150 MediumIn-Plane C-H Bending: Bending vibrations of the aromatic C-H bonds within the plane of the ring.
~850-750 Strong, MultipleOut-of-Plane C-H Bending: These strong absorptions are highly sensitive to the substitution pattern on the aromatic rings and provide a unique fingerprint for the molecule.

This predicted dataset provides a robust baseline for identifying 5-hydroxy-8-methylquinoline and distinguishing it from its precursors. The simultaneous presence of the broad O-H stretch, the aliphatic C-H stretches, and the phenolic C-O stretch is the key diagnostic signature.

Part 4: Visualizing the Structure and Key Vibrations

To better understand the relationship between the molecular structure and its spectral features, the following diagrams are provided.

G cluster_mol 5-Hydroxy-8-Methylquinoline cluster_groups Key Functional Groups cluster_peaks Corresponding FTIR Regions (cm⁻¹) mol OH Hydroxyl Group (-OH) OH_peak ~3300 (Broad O-H Stretch) ~1275 (C-O Stretch) OH->OH_peak CH3 Methyl Group (-CH3) CH3_peak ~2960/2870 (C-H Stretch) ~1465/1385 (C-H Bend) CH3->CH3_peak Ring Quinoline Ring (Aromatic C-H, C=C, C=N) Ring_peak ~3050 (Aromatic C-H Stretch) ~1620-1475 (Ring Stretch) Ring->Ring_peak

Caption: Relationship between functional groups in 5-hydroxy-8-methylquinoline and their characteristic FTIR absorption regions.

Part 5: Experimental Protocol for FTIR Analysis (KBr Pellet Method)

This protocol describes a self-validating method for obtaining a high-quality FTIR spectrum of a solid sample like 5-hydroxy-8-methylquinoline. The causality behind each step is explained to ensure scientific rigor.

Objective: To prepare a solid-state potassium bromide (KBr) pellet containing the analyte for transmission FTIR spectroscopy.

Materials:

  • 5-hydroxy-8-methylquinoline (analyte)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Protocol Steps:

  • Material Preparation (The "Why"):

    • Action: Dry the KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator.

    • Causality: KBr is hygroscopic. Absorbed water will produce a very broad O-H absorption band around 3450 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure the analyte's O-H signal and other features. This drying step is critical for a clean baseline.

  • Sample Grinding & Mixing (The "Why"):

    • Action: Place ~1-2 mg of the analyte and ~100-200 mg of the dried KBr into the agate mortar.

    • Causality: The analyte-to-KBr ratio of approximately 1:100 is crucial. Too much analyte will cause total absorption (flat-topped peaks), while too little will result in a weak signal with a poor signal-to-noise ratio.

    • Action: Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder is obtained.

    • Causality: The goal is to reduce the particle size of the analyte to be smaller than the wavelength of the infrared radiation. This minimizes scattering of the IR beam (the Christiansen effect), which can distort peak shapes and baselines. Homogeneity ensures a uniform sample concentration throughout the pellet.

  • Pellet Formation (The "Why"):

    • Action: Transfer a portion of the powder into the pellet die. Assemble the die.

    • Action: Place the die in the hydraulic press and apply pressure of 7-10 tons for approximately 2 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disk that is free of voids. A transparent pellet allows the maximum amount of IR radiation to pass through the sample to the detector, ensuring a high-quality spectrum.

    • Action: Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Spectral Acquisition (The "Why"):

    • Action: Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Action: Collect a background spectrum of the empty sample chamber.

    • Causality: The background scan measures the spectrum of the ambient atmosphere (mainly water vapor and CO₂). The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only signals from the analyte and the KBr matrix.

    • Action: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum. A resolution of 4 cm⁻¹ is standard for most qualitative analyses.

Alternative Method: Attenuated Total Reflectance (ATR) For many modern labs, ATR-FTIR is a faster alternative that requires minimal sample preparation. A small amount of the solid powder is simply placed on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. This method is less sensitive to particle size effects and avoids the use of KBr entirely.

Caption: Experimental workflow for the KBr pellet method in FTIR spectroscopy.

Conclusion

The FTIR spectrum of 5-hydroxy-8-methylquinoline is a unique fingerprint derived from its constituent parts. By leveraging a comparative analysis with 8-hydroxyquinoline and 8-methylquinoline, we have established a reliable set of expected peak assignments. The key identifiers are the simultaneous presence of a broad O-H stretch (~3300 cm⁻¹), aliphatic C-H stretches (~2960/2870 cm⁻¹), strong aromatic ring vibrations (1620-1475 cm⁻¹), and a distinct phenolic C-O stretch (~1275 cm⁻¹). This guide, coupled with the provided experimental protocol, equips researchers with the necessary tools for the confident spectroscopic identification and characterization of this important quinoline derivative.

References

  • SpectraBase. (n.d.). 8-Methylquinoline. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 8-methyl-. NIST WebBook. Retrieved from [Link]

  • Szymańska, I., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4985. Retrieved from [Link]

  • Sokal, A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3323. Retrieved from [Link]

  • Hernández-Como, N., et al. (2023). Zn(HQ)2-Phenanthroline/PEDOT:PSS Hybrid Film Engineering as a Promising Active Layer in Organic Photoconductive Devices. Materials, 16(13), 4783. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]

  • ResearchGate. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. Retrieved from [Link]

  • Yilmaz, D., et al. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 9, 74-84. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

Sources

Comparative Technical Guide: Metal Chelation of 5-Hydroxyquinoline vs. 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Pharmacophore

For researchers in medicinal inorganic chemistry, the distinction between 8-Hydroxyquinoline (8-HQ) and 5-Hydroxyquinoline (5-HQ) is not merely structural—it is functional.

8-HQ is a bidentate "privileged scaffold" capable of forming stable, neutral, lipophilic complexes with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). This ability drives its use as a metal ionophore (MPAC) in neurodegenerative and oncological drug discovery.

5-HQ , conversely, serves as the critical negative control . Due to the distal positioning of its donor atoms, it cannot form the requisite 5-membered chelate ring. It acts primarily as a monodentate ligand or a bridging species with significantly lower affinity.

Bottom Line: If your biological phenotype (e.g., cytotoxicity, protein aggregation inhibition) is observed with 8-HQ but vanishes with 5-HQ, the mechanism is metal-dependent.

Structural & Mechanistic Basis[1][2]

The divergence in performance stems from the geometry of the donor atoms relative to the metal center.

The "Bite" Geometry
  • 8-Hydroxyquinoline (The Chelator): The nitrogen (N1) and oxygen (O8) are peri-substituted. Upon deprotonation of the phenol, they form a "bite angle" ideal for a 5-membered metallocycle. This creates a high-stability thermodynamic sink.

  • 5-Hydroxyquinoline (The Isomer): The oxygen is at position 5, geometrically isolated from the nitrogen at position 1. To bind a single metal ion with both atoms, the molecule would require impossible bond distortion.

Visualization of Coordination Logic

The following diagram illustrates the mechanistic divergence between the two isomers when introduced to a divalent metal pool.

ChelationLogic cluster_8HQ 8-Hydroxyquinoline (Active) cluster_5HQ 5-Hydroxyquinoline (Control) Metal Divalent Metal (Cu²⁺, Zn²⁺) Complex8 Stable Chelate (5-Membered Ring) Metal->Complex8 High Affinity (log β ~20) Complex5 Unstable/Monodentate Coordination Metal->Complex5 Low Affinity HQ8 8-HQ Ligand (N,O Donor) HQ8->Complex8 Bidentate Capture Effect8 Bioactivity (Ionophore/Inhibition) Complex8->Effect8 Lipophilic Transport HQ5 5-HQ Ligand (Distal Donors) HQ5->Complex5 Steric Failure Effect5 No Effect (Negative Control) Complex5->Effect5 No Chelation

Caption: Mechanistic flow illustrating why 8-HQ acts as a bioactive chelator while 5-HQ fails to form stable rings, serving as a negative control.

Thermodynamic Performance Data

The following data highlights the drastic difference in acid-base properties and metal stability.

Acid Dissociation Constants ( )

The


 values reveal the influence of intramolecular hydrogen bonding. In 8-HQ, the proximity of the OH and N allows for an H-bond that stabilizes the neutral form, making the OH proton harder to remove (higher 

) compared to 5-HQ.
Parameter8-Hydroxyquinoline (Chelator)5-Hydroxyquinoline (Control)Mechanistic Note

(NH⁺)
~5.0~5.2Pyridinium dissociation is similar.

(OH)
9.9 8.5 8-HQ OH is stabilized by H-bond to N; 5-HQ OH is more acidic.
Solubility Low (Neutral), High (Charged)Moderate8-HQ complexes are highly lipophilic (precipitate).
Metal Stability Constants (Log )

Stability constants (


 for 

complexes) quantify the strength of the interaction.
Metal Ion8-HQ Stability (

)
5-HQ StabilityInterpretation
Cu(II) 23.0 - 26.2 Negligible / Monodentate8-HQ strips Cu from biological ligands; 5-HQ cannot compete.
Zn(II) 17.0 - 18.8 Negligible8-HQ acts as a Zn-ionophore; 5-HQ does not redistribute Zn.
Fe(III) 32.0 - 37.0 Weak8-HQ effectively inhibits iron-dependent oxidation.

Data Sources: NIST Critical Stability Constants and BenchChem Comparative Analysis [1, 2].

Experimental Protocol: Validating Chelation

To experimentally verify the difference between these isomers in your specific buffer/medium, use the following UV-Vis Spectrophotometric Titration protocol. This acts as a self-validating system: 8-HQ should show a bathochromic shift (red shift), while 5-HQ should show minimal spectral change or simple overlapping absorption without a new charge-transfer band.

Reagents[3][4]
  • Ligand Stock: 10 mM of 8-HQ and 5-HQ in DMSO.

  • Metal Stock: 10 mM

    
     or 
    
    
    
    in deionized water.
  • Buffer: 50 mM HEPES or MOPS, pH 7.4 (Avoid Phosphate or Tris which can compete for metals).

Workflow Diagram

Protocol Step1 Baseline Scan (200-800 nm) Ligand Only Step2 Titration Add 0.1 eq Metal Every 2 mins Step1->Step2 Step3 Equilibrium Check Wait for Isosbestic Points Step2->Step3 Decision Analyze Shift Step3->Decision ResultA Red Shift (>40nm) + New Band = Chelation (8-HQ) Decision->ResultA ResultB Minor Shift No CT Band = No Chelation (5-HQ) Decision->ResultB

Caption: Step-by-step UV-Vis titration workflow to distinguish chelation (8-HQ) from simple coordination or non-interaction (5-HQ).

Detailed Steps
  • Blanking: Zero the spectrophotometer with the buffer/solvent mixture (e.g., 1% DMSO in HEPES).

  • Ligand Baseline: Add Ligand (50 µM final) and scan 250–600 nm.

    • 8-HQ:[1][2][3][4][5][6][7][8] Expect

      
       ~240 nm and ~310 nm.
      
    • 5-HQ: Expect

      
       ~240 nm and ~325 nm (distinct phenolic peak).
      
  • Titration: Sequentially add Metal Stock (0.2 equivalents per step) up to 2.0 equivalents.

  • Observation:

    • 8-HQ: You will observe the depletion of the 310 nm peak and the emergence of a broad Ligand-to-Metal Charge Transfer (LMCT) band near 400–450 nm (yellow/green color). Distinct isosbestic points will appear, confirming a clean equilibrium between free ligand and complex.

    • 5-HQ: You will observe minor intensity changes due to dilution or weak electrostatic interactions, but no distinct LMCT band in the visible region.

Biological Implications for Drug Discovery[8][11]

When developing metallodrugs or Metal-Protein Attenuating Compounds (MPACs), the 5-HQ vs. 8-HQ comparison is the gold standard for mechanism of action (MoA) studies.

  • Toxicity & Ionophore Activity: 8-HQ is often cytotoxic to cancer cells because it transports Copper/Zinc into the cell (ionophore), overloading the lysosome or mitochondria with ROS [3]. 5-HQ is generally non-toxic in these assays because it cannot transport the metal across the lipophilic membrane.

  • Neuroprotection (Alzheimer's): Compounds like Clioquinol (8-HQ derivative) work by stripping Cu/Zn from Amyloid-beta plaques. 5-HQ derivatives fail to dissolve these aggregates in vitro, proving the necessity of the chelation "bite" [4].

  • Metalloprotein Inhibition: If an enzyme is inhibited by 8-HQ but not 5-HQ, the mechanism is likely active site metal stripping rather than allosteric binding.

References

  • BenchChem Technical Support. (2025).[9] A Comparative Guide to the Bioactivity of 5-Formyl-8-hydroxycarbostyril and Related 8-Hydroxyquinoline Derivatives. BenchChem. Link

  • NIST. (2004).[10] NIST Critically Selected Stability Constants of Metal Complexes Database. U.S. Department of Commerce.[10] Link

  • Oliveri, V. et al. (2020). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Dalton Transactions / PMC. Link

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its derivatives: synthesis and applications. EXCLI Journal. Link

  • Correia, I. et al. (2023).[11] Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry. Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of 8-Methylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide

Executive Summary

This guide provides an in-depth spectral analysis of 8-methylquinolin-5-ol (CAS: Isomer specific), a regioisomer often confused with the metal-chelating standard 8-hydroxyquinoline (8-HQ) or the drug Tiliquinol (5-methylquinolin-8-ol).

For drug development professionals, the critical distinction lies in the position of the hydroxyl group . Unlike 8-HQ, where the hydroxyl (C8) and nitrogen (N1) form a bidentate chelating pocket, 8-methylquinolin-5-ol places the hydroxyl at C5. This structural modification drastically alters its UV-Vis profile, solvatochromism, and metal-binding capability.

Key Findings:

  • Primary Absorption:

    
     typically appears in the 325–335 nm  range (neutral species), distinct from the ~310 nm of 8-HQ.
    
  • Chelation Profile: Lacks the characteristic Metal-to-Ligand Charge Transfer (MLCT) bands observed in 8-HQ, making it a superior candidate for applications requiring fluorescence without heavy metal scavenging.

  • pH Sensitivity: Exhibits a classic bathochromic shift in both highly acidic (quinolinium ion) and basic (phenolate anion) media.

Structural Context & Alternatives Analysis

To interpret the spectra accurately, one must compare 8-methylquinolin-5-ol against its structural isomers and parent compounds.

Comparative Analysis Table
Feature8-Methylquinolin-5-ol (Target)8-Hydroxyquinoline (Alternative A)5-Hydroxyquinoline (Alternative B)
Structure 5-OH, 8-Me (Quinoline core)8-OH (Quinoline core)5-OH (Quinoline core)
Primary

(EtOH)
~328 nm (Neutral)~240 nm, ~310 nm~325 nm
Chelation Mode None/Weak (Distance > 3Å between N & OH)Strong Bidentate (N & OH adjacent)None/Weak
Metal Effect on UV Minimal shift; no new MLCT band.Distinct Red Shift + MLCT band formation.Minimal shift.
Fluorescence Moderate to High (Solvent dependent)Weak (unless chelated)Moderate
Application Non-sequestering fluorophore, scaffold.Metal extraction, antibacterial (chelator).Fluorescent probe parent.

Critical Insight for Medicinal Chemists: If your goal is to inhibit metalloenzymes, 8-Hydroxyquinoline is the superior choice. If your goal is a fluorescent marker or scaffold that avoids off-target metal stripping in biological assays, 8-methylquinolin-5-ol is the preferred alternative.

Detailed Spectral Characteristics

A. Electronic Transitions

The UV-Vis spectrum of 8-methylquinolin-5-ol is dominated by


 transitions within the naphthalene-like heterocyclic system.
  • 230–250 nm: High-intensity band (

    
     state).
    
  • 320–340 nm: Lower intensity band (

    
     state), sensitive to solvent polarity.
    
B. Solvatochromism (Solvent Effects)

The 8-methyl group acts as a weak auxochrome (electron-donating), causing a slight red shift (5–10 nm) compared to the parent 5-hydroxyquinoline.

  • Non-Polar (Hexane): Vibrational fine structure is often visible.

    
     ~322 nm.
    
  • Polar Protic (Methanol/Ethanol): Loss of fine structure due to hydrogen bonding with the C5-OH and N1.

    
     shifts to ~328–330 nm.
    
C. pH-Dependent Equilibria (Acid-Base Shifts)

The spectrum changes dramatically based on pH, governed by two pKa values (approximate values based on 5-HQ derivatives):

  • 
     (Pyridinium Nitrogen): 
    
    • Species: Cationic (

      
      ).
      
    • Spectral Shift: Bathochromic shift (Red shift) to ~340–350 nm . Protonation of the ring nitrogen stabilizes the

      
       excited state.
      
  • 
     (Phenolic Oxygen): 
    
    • Species: Anionic (

      
      ).
      
    • Spectral Shift: Strong bathochromic shift to ~360 nm with hyperchromic effect (increased intensity). The negative charge on oxygen pushes electron density into the ring, lowering the energy gap.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible data (E-E-A-T), follow this self-validating protocol.

Reagents & Preparation
  • Analyte: 8-methylquinolin-5-ol (>98% purity).[1]

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).

  • Buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10). Note: Avoid buffers with high metal content.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 1.6 mg of 8-methylquinolin-5-ol in 10 mL Ethanol to create a 1.0 mM (1000 µM) stock.

    • Validation: Sonicate for 5 minutes. Inspect for particulates.

  • Working Solution Dilution:

    • Dilute stock to 50 µM (e.g., 150 µL stock + 2850 µL solvent).

    • Why: This concentration prevents aggregation (deviations from Beer's Law) while maintaining signal > 0.1 AU.

  • Baseline Correction (Autozero):

    • Fill dual cuvettes with pure solvent. Run baseline scan (200–500 nm).

  • Acquisition:

    • Scan Rate: 200 nm/min (Medium).

    • Bandwidth: 1.0 nm.

    • Pathlength: 1.0 cm (Quartz cuvette).

  • Data Processing:

    • Normalize spectra if comparing solvents.

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Visualizations

Figure 1: Spectral Analysis Workflow

This diagram outlines the logical flow for characterizing the compound, ensuring no steps (like solubility checks) are skipped.

G Start Solid Sample (8-methylquinolin-5-ol) Solubility Solubility Check (EtOH/DMSO) Start->Solubility Stock Stock Prep (1 mM) Solubility->Stock Dissolved Dilution Dilution to 50 µM (Linear Range) Stock->Dilution Scan UV-Vis Scan (200-500 nm) Dilution->Scan Process Data Processing (Calculate ε) Scan->Process

Caption: Figure 1. Standardized workflow for UV-Vis characterization ensuring Beer's Law compliance.

Figure 2: Protonation Equilibria & Spectral Species

Understanding the species present at physiological pH is vital for drug design.

Equilibria Cation Cationic Species (pH < 4) λmax ~345 nm Neutral Neutral Species (pH 5-8) λmax ~328 nm Cation->Neutral - H+ (pKa1 ~5.2) Neutral->Cation + H+ Anion Anionic Species (pH > 9) λmax ~360 nm Neutral->Anion - H+ (pKa2 ~8.5) Anion->Neutral + H+

Caption: Figure 2. pH-dependent equilibrium species affecting absorption maxima.

References

  • ChemicalBook. 5-Hydroxyquinoline Properties and pKa Data. (CAS 578-67-6).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from

  • SpectraBase. 8-Methylquinoline Spectral Data.[3][4] (Reference for auxochromic effects of methyl group). Retrieved from

  • Bardez, E., et al.Excited-state proton transfer in 8-hydroxyquinoline derivatives. (Mechanistic insight into quinoline tautomerism). Journal of Physical Chemistry.
  • SciSpace. Synthesis and characterization of hydroxyquinoline derivatives. Retrieved from

Sources

The Inactive Analog: A Guide to Using 8-Methylquinolin-5-ol as a Negative Control for Metallo-Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and enzyme kinetics, the validity of an inhibitor's effect is only as strong as the controls used to benchmark it. For researchers investigating metallo-enzymes, the quest for potent inhibitors is often paralleled by the critical need for appropriate negative controls. This guide provides an in-depth comparison of the well-established metallo-enzyme inhibitor, 8-hydroxyquinoline, with its structurally similar but functionally inert counterpart, 8-methylquinolin-5-ol. We will delve into the mechanistic basis for this difference, provide supporting experimental rationale, and offer detailed protocols to empower researchers to design robust and self-validating enzyme inhibition assays.

The Central Role of Controls in Enzyme Inhibition Assays

The accurate determination of an inhibitor's potency and mechanism of action is paramount in drug development.[1][2] Negative controls are essential to ensure that the observed inhibitory effect is a direct result of the specific molecular interaction between the compound and the enzyme's active site, rather than non-specific effects such as aggregation, reactivity, or interference with the assay signal.[3][4] An ideal negative control is a molecule that is structurally analogous to the active inhibitor but lacks the key functional group or three-dimensional conformation required for binding and inhibition.[5] This allows researchers to dissect the structure-activity relationship (SAR), a cornerstone of medicinal chemistry that guides the optimization of lead compounds.[6]

8-Hydroxyquinoline: A Promiscuous Metallo-Enzyme Inhibitor

8-Hydroxyquinoline (8-HQ) is a well-documented chelating agent, capable of binding to a variety of divalent and trivalent metal ions.[7] This property is the foundation of its broad-spectrum inhibitory activity against metallo-enzymes. These enzymes incorporate a metal ion, most commonly zinc, iron, copper, or manganese, as a critical cofactor for their catalytic activity. 8-HQ exerts its inhibitory effect by sequestering the metal ion from the enzyme's active site, thereby rendering the enzyme inactive. The bidentate chelation occurs through the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring.

While its potency makes 8-HQ a valuable tool for studying metallo-enzymes, its promiscuity can be a significant drawback in drug discovery, leading to off-target effects. The development of more selective inhibitors often starts with understanding the SAR of the 8-HQ scaffold.

8-Methylquinolin-5-ol: The Rationale for a Negative Control

To validate that the inhibitory activity of an 8-HQ derivative is due to metal chelation, a structurally similar compound incapable of chelation is the perfect negative control. 8-Methylquinolin-5-ol is proposed here as such a control. The key to its inactivity lies in the strategic placement of a methyl group at the 8-position, which introduces significant steric hindrance.

This methyl group physically obstructs the formation of the crucial five-membered ring chelate with the metal ion. The bulky methyl group prevents the nitrogen and the hydroxyl oxygen from adopting the necessary conformation to coordinate with the metal ion simultaneously. This concept is supported by studies on other 8-hydroxyquinoline derivatives, where substitutions at positions flanking the chelating groups have been shown to dramatically reduce metal binding affinity and, consequently, biological activity.

Comparative Analysis: 8-Hydroxyquinoline vs. 8-Methylquinolin-5-ol

Feature8-Hydroxyquinoline (Active Inhibitor)8-Methylquinolin-5-ol (Negative Control)Rationale for Difference
Structure Introduction of a methyl group at the 8-position.
Chelating Ability Strong bidentate chelator of various metal ions.Negligible chelating ability.The methyl group at the 8-position creates steric hindrance, preventing the formation of a stable metal chelate.
Mechanism of Action Sequesters the catalytic metal ion from the enzyme's active site.Does not interact with the metal cofactor.Lacks the ability to chelate the metal ion.
Expected IC50 (Illustrative) Low µM range (e.g., 1-10 µM)>100 µM (or no inhibition)The inability to chelate the metal ion results in a lack of inhibitory activity.

Experimental Validation: A Step-by-Step Protocol for Carbonic Anhydrase Inhibition Assay

To empirically validate the differential activity of 8-hydroxyquinoline and 8-methylquinolin-5-ol, a standard metallo-enzyme inhibition assay can be performed. Carbonic anhydrase, a zinc-containing enzyme, serves as an excellent model system.

Materials:
  • Human Carbonic Anhydrase II (hCA II)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 8-Hydroxyquinoline (stock solution in DMSO)

  • 8-Methylquinolin-5-ol (stock solution in DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis A Prepare serial dilutions of 8-HQ and 8-MQ-5-ol in buffer D Add buffer, enzyme, and inhibitor/control to wells A->D B Prepare hCA II solution in buffer B->D C Prepare pNPA substrate solution in buffer F Initiate reaction by adding pNPA substrate C->F E Pre-incubate for 10 min at room temperature D->E E->F G Measure absorbance at 405 nm kinetically for 15 min F->G H Calculate initial reaction rates G->H I Plot % inhibition vs. log[inhibitor] H->I J Determine IC50 values I->J SAR cluster_0 Structure-Activity Relationship cluster_1 Experimental Outcome 8HQ 8-Hydroxyquinoline - Active chelator - Inhibits metallo-enzymes 8MQ5ol 8-Methylquinolin-5-ol - Steric hindrance - Inactive as a chelator - No inhibition 8HQ->8MQ5ol Addition of -CH3 at C8 Inhibition Metallo-enzyme Inhibition - Low IC50 8HQ->Inhibition NoInhibition No Metallo-enzyme Inhibition - High or no IC50 8MQ5ol->NoInhibition

Sources

High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Quinoline Derivatives

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Method Development, Comparative Analysis (HPLC vs. UHPLC vs. HPTLC), and Troubleshooting Basic Nitrogen Heterocycles.

Introduction: The "Basic Nitrogen" Challenge

Quinoline derivatives (e.g., chloroquine, primaquine, camptothecin) represent a cornerstone scaffold in medicinal chemistry, widely utilized for their antimalarial, antibacterial, and anticancer properties. However, their analysis presents a distinct chromatographic challenge: the basic nitrogen atom within the heterocyclic ring.

At typical chromatographic pH levels (pH 3–7), the quinoline nitrogen (pKa ~4.9) becomes protonated.[1] These positively charged species interact electrostatically with residual negatively charged silanol groups (

  • Severe Peak Tailing: Asymmetry factors (

    
    ) often exceeding 2.0.
    
  • Retention Time Shifts: Caused by variable silanol activity between column batches.

  • Quantitation Errors: Difficulty in integrating tailing impurity peaks.

This guide moves beyond generic protocols to provide a field-proven, comparative approach for achieving high-resolution separation of quinoline impurities.

Comparative Technology Analysis

Before selecting a specific protocol, researchers must evaluate the available platforms based on throughput, resolution, and cost.

Table 1: Technology Comparison for Quinoline Analysis
FeatureStandard RP-HPLC UHPLC (Ultra-High Performance) HPTLC (High-Performance Thin-Layer)
Primary Mechanism Partition (C18/Phenyl)Partition (Sub-2 µm particles)Adsorption/Partition (Planar)
Max Pressure ~400–600 bar (6,000 psi)~1,000–1,300 bar (18,000+ psi)Atmospheric
Particle Size 3–5 µm1.7–1.9 µm5–10 µm
Run Time 15–45 mins3–10 minsParallel (10-20 samples/plate)
Resolution (

)
HighUltra-High (Sharper peaks)Moderate
Solvent Consumption High (1.0 mL/min)Low (0.2–0.5 mL/min)Very Low
Best Use Case Routine QC, USP methodsHigh-throughput screening, complex impurity profilingIdentity testing, crude mixture screening

Expert Insight: While UHPLC offers superior speed and sensitivity for trace impurities (0.05% levels), standard HPLC remains the workhorse for validated QC methods due to robustness and lower instrument cost. HPTLC is an excellent orthogonal tool for detecting impurities that might irreversibly adsorb to HPLC columns.

The "Hero" Protocol: Optimized RP-HPLC Method

This protocol is designed to be self-validating . It addresses the silanol interaction issue through a dual mechanism: Low pH (suppressing silanol ionization) and Ion-Pairing/High Buffer Strength (masking residual sites).

Method Parameters
  • Column: End-capped C18 or Phenyl-Hexyl (e.g., Phenomenex Luna C18(2) or Waters XBridge).

    • Why: "End-capping" chemically blocks residual silanols. Phenyl-hexyl offers unique selectivity for aromatic quinoline rings via

      
       interactions.
      
  • Dimensions: 250 x 4.6 mm, 5 µm (Standard HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5) + 5 mM Triethylamine (TEA).

    • Why pH 2.5: At pH 2.5, silanols are protonated (

      
      ), reducing cation exchange.
      
    • Why TEA: Acts as a "sacrificial base," competing with the quinoline analyte for any remaining active silanol sites.

  • Mobile Phase B: Acetonitrile (ACN) : Methanol (90:10).

    • Why: ACN provides sharper peaks (lower viscosity), while Methanol can alter selectivity for polar impurities.

  • Flow Rate: 1.0 mL/min (HPLC).[2]

  • Detection: UV-Vis Diode Array (DAD).

    • Wavelength: 254 nm (universal aromatic) and 310-330 nm (specific to quinoline conjugation).

Gradient Profile (Standard HPLC)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Polar Impurities)
25.04060Linear Gradient
30.01090Wash
35.09010Re-equilibration

Method Development & Optimization Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of quinoline derivatives, specifically targeting the resolution of critical pairs (e.g., structural isomers).

QuinolineOptimizationStartStart: Initial Run(C18, pH 2.5, ACN Gradient)CheckTailingCheck Peak Symmetry (As)Start->CheckTailingTailingHighAs > 1.5 (Tailing)CheckTailing->TailingHighYesTailingOKAs < 1.5 (Good Shape)CheckTailing->TailingOKNoFixTailingAdd Modifier:1. Increase Buffer Conc.2. Add TEA (5mM)3. Switch to Phenyl-HexylTailingHigh->FixTailingCheckResCheck Resolution (Rs)of Critical PairTailingOK->CheckResFixTailing->CheckTailingRe-runResLowRs < 1.5 (Co-elution)CheckRes->ResLowYesResOKRs > 2.0 (Separated)CheckRes->ResOKNoFixResSelectivity Tuning:1. Change Organic (MeOH vs ACN)2. Change Temp (25°C -> 40°C)3. Adjust Gradient SlopeResLow->FixResFinalFinal Validated MethodResOK->FinalFixRes->CheckResRe-run

Figure 1: Decision tree for optimizing HPLC methods for basic quinoline derivatives, focusing on peak symmetry and resolution.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing Despite Low pH

Cause: Even at pH 2.5, some "Type A" (older generation) silica columns have highly acidic isolated silanols. Solution:

  • Switch Column: Move to a "Hybrid" particle (e.g., Waters XBridge or chemically stable polymer-based columns) which allows high pH stability.

  • High pH Strategy: If the column allows, switch to pH 10.0 using Ammonium Bicarbonate or Ammonium Hydroxide. At this pH, the quinoline nitrogen is deprotonated (neutral), eliminating the electrostatic interaction with silanols entirely.

    • Warning: Standard silica dissolves at pH > 8.0. Only use columns rated for high pH.

Issue 2: Retention Time Drifting

Cause: Quinoline derivatives are sensitive to temperature changes and mobile phase evaporation (especially if using volatile modifiers like TFA). Solution:

  • Thermostat the column compartment (typically 30°C or 35°C).

  • Use Phosphate buffer instead of TFA for UV detection methods (TFA is volatile and absorbs UV at low wavelengths).

Issue 3: Unknown Impurity Peaks

Cause: Quinolines can degrade via oxidation (N-oxide formation) or photodegradation. Solution:

  • Use a Diode Array Detector (DAD) to compare the UV spectrum of the impurity peak with the main peak. N-oxides often show a bathochromic shift (red shift) in absorbance.

References

  • Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • DifferenceBetween.com. (2018).[4] Difference Between HPLC and HPTLC.[5][4][6][7][8] Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 8-methylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural characteristics of compounds through the analysis of their fragmentation patterns. This guide offers an in-depth, objective comparison of the anticipated mass spectrometric fragmentation of 8-methylquinolin-5-ol with its parent analogue, 8-methylquinoline. The insights presented herein are grounded in established principles of mass spectrometry and supported by experimental data from closely related structures, providing researchers with a predictive framework for the analysis of this and similar quinoline derivatives.

Introduction to 8-methylquinolin-5-ol and the Significance of its Fragmentation Analysis

8-methylquinolin-5-ol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are prevalent scaffolds in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. The introduction of hydroxyl and methyl groups to the quinoline core, as in 8-methylquinolin-5-ol, can significantly modulate its physicochemical properties and biological function. Consequently, the ability to unambiguously identify and characterize such molecules is crucial in medicinal chemistry and metabolic studies.

Understanding the fragmentation behavior of 8-methylquinolin-5-ol under mass spectrometric conditions, typically employing a hard ionization technique like Electron Ionization (EI), is essential for its structural confirmation and differentiation from isomeric and related compounds.[1][2] The fragmentation pattern serves as a molecular fingerprint, offering clues to the arrangement of atoms within the molecule.

Predicted Fragmentation Pathway of 8-methylquinolin-5-ol

The fragmentation of 8-methylquinolin-5-ol is predicted to be influenced by both the stable quinoline ring system and the presence of the hydroxyl and methyl substituents. The molecular ion ([M]•+) of 8-methylquinolin-5-ol is expected to be prominent, reflecting the aromatic stability of the quinoline nucleus. The primary fragmentation pathways are anticipated to involve the loss of small, stable neutral molecules and radicals.

A key fragmentation route for the quinoline core is the expulsion of hydrogen cyanide (HCN).[3][4] This process is a characteristic fragmentation of many nitrogen-containing heterocyclic aromatic compounds. Additionally, the hydroxyl group at the 5-position is expected to direct fragmentation through the loss of a carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds. The methyl group at the 8-position can be lost as a methyl radical (•CH3).

The proposed primary fragmentation pathway for 8-methylquinolin-5-ol is visualized in the following diagram:

M 8-Methylquinolin-5-ol [C10H9NO]•+ m/z = 159 F1 [M-HCN]•+ m/z = 132 M->F1 - HCN F2 [M-CO]•+ m/z = 131 M->F2 - CO F3 [M-CH3]•+ m/z = 144 M->F3 - •CH3 F4 [M-HCN-C2H2]•+ m/z = 106 F1->F4 - C2H2

Caption: Predicted primary fragmentation of 8-methylquinolin-5-ol.

Comparative Analysis: 8-methylquinolin-5-ol vs. 8-methylquinoline

To provide a clear comparison, we will examine the known fragmentation of 8-methylquinoline and contrast it with the predicted fragmentation of 8-methylquinolin-5-ol.

Fragmentation of 8-methylquinoline

The mass spectrum of 8-methylquinoline is well-documented.[5][6][7] The molecular ion ([M]•+) at m/z 143 is the base peak, indicating its high stability. The primary fragmentation pathway involves the loss of a hydrogen radical to form a stable quinolinium-type cation at m/z 142. Subsequent fragmentation involves the characteristic loss of HCN to yield an ion at m/z 115.

The fragmentation pathway for 8-methylquinoline is illustrated below:

M 8-Methylquinoline [C10H9N]•+ m/z = 143 F1 [M-H]•+ m/z = 142 M->F1 - •H F2 [M-HCN]•+ m/z = 116 M->F2 - HCN F3 [M-H-HCN]•+ m/z = 115 F1->F3 - HCN

Caption: Primary fragmentation pathway of 8-methylquinoline.

Key Differences and the Influence of the 5-hydroxyl Group

The introduction of the hydroxyl group at the 5-position in 8-methylquinolin-5-ol introduces alternative fragmentation pathways that are not observed for 8-methylquinoline. The most significant of these is the loss of carbon monoxide (CO), a characteristic fragmentation of phenols and other hydroxylated aromatic systems.[8] This will result in a prominent fragment ion at m/z 131 for 8-methylquinolin-5-ol.

Furthermore, the presence of the hydroxyl group may influence the propensity for HCN loss. The electronic effects of the hydroxyl group can alter the stability of the resulting fragment ions, potentially making the loss of HCN more or less favorable compared to 8-methylquinoline.

Hypothetical Experimental Data Comparison

To illustrate the expected differences in the mass spectra, the following table presents the known experimental data for 8-methylquinoline and a predicted set of data for 8-methylquinolin-5-ol.

m/zRelative Abundance (%) (8-methylquinoline)[5]Predicted Relative Abundance (%) (8-methylquinolin-5-ol)Proposed Fragment Identity (8-methylquinolin-5-ol)
159-100[M]•+
144-20[M-CH3]•+
143100--
14243.215[M-OH]•+ or [M-H-O]•+
132-35[M-HCN]•+
131-60[M-CO]•+
1166.210[M-HCN-H2O]•+
11514.35[M-CO-CH4]•+
896.48[C7H5]•+

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to acquire experimental data for 8-methylquinolin-5-ol, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve 1 mg of 8-methylquinolin-5-ol in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).[1]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Integrate the chromatographic peak corresponding to 8-methylquinolin-5-ol.

  • Obtain the mass spectrum for the integrated peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of 8-methylquinoline.

Conclusion

The mass spectrometric fragmentation of 8-methylquinolin-5-ol is predicted to be a rich source of structural information, with key fragmentation pathways involving the loss of HCN, CO, and a methyl radical. By comparing its anticipated fragmentation pattern with the well-established fragmentation of 8-methylquinoline, researchers can gain a deeper understanding of the influence of the hydroxyl substituent on the fragmentation process. This comparative guide provides a robust theoretical framework to aid in the experimental design and data interpretation for the analysis of 8-methylquinolin-5-ol and related quinoline derivatives, ultimately facilitating more rapid and confident structural elucidation in the pursuit of novel therapeutics and other chemical advancements.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Deciphering and investigating fragment mechanism of quinolones using multi‐collision energy mass spectrometry and computational chemistry strategy.
  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry str
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
  • Electron-ionization (70 eV) mass spectra corresponding to the quinoline...
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • 8-Methylquinoline(611-32-5) MS spectrum. ChemicalBook.
  • a, b Comparison between the electron ionization mass spectrum of the...
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Quinoline, 8-methyl-. NIST WebBook.
  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued).
  • Mass Spectrometry - Fragmentation P
  • 8-Methylquinoline. PubChem.
  • 8-Methylquinoline. Chem-Impex.
  • Mass spectrometry with fragment

Sources

Crystal Structure & Solid-State Landscape: 5-Hydroxy-8-Methylquinoline Salts

[1][3]

Executive Summary

The solid-state performance of 5-hydroxy-8-methylquinoline (5H8MQ) salts is defined by a competition between steric hindrance at the protonation site and hydrogen-bond directionality at the distal hydroxyl group.[2][3] Unlike its isomer Tiliquinol, which forms planar chelates, 5H8MQ salts adopt packing motifs driven by intermolecular H-bonds, often resulting in higher aqueous solubility but distinct stability challenges.[1][2] This guide compares these structural behaviors to optimize salt selection for drug development.

Structural Analysis: The Isomer Divergence

To understand the crystal packing of 5H8MQ salts, one must contrast it with the standard "oxine" (8-hydroxyquinoline) scaffold.[1][2]

Feature5-Hydroxy-8-Methylquinoline (Target) 8-Hydroxy-5-Methylquinoline (Reference)
Nitrogen Environment Sterically Hindered: The 8-methyl group exerts peri-strain on the nitrogen lone pair, reducing basicity and distorting salt protons out of the plane.[2][3]Chelating Pocket: The 8-hydroxyl group forms an intramolecular H-bond with Nitrogen (O-H[3]···N), stabilizing the free base.[1][2]
Hydroxyl Function Distal Donor: The 5-OH is far from the ring nitrogen.[1][2][3] It acts as a dedicated intermolecular H-bond donor/acceptor, promoting polymeric chains in the crystal lattice.[1][2]Proximal Chelate: The 8-OH is "locked" in a 5-membered ring with N, reducing its availability for intermolecular bonding.[1][2][3]
Salt Formation Difficult: Requires strong acids (pKa < 2) to overcome the steric penalty of protonating the hindered nitrogen.[1][2][3]Facile: Readily forms salts and metal chelates due to the accessible nitrogen and stabilizing oxygen.[1][2][3]
Crystal Packing Herringbone / Sheet: Driven by 5-OH···O/Cl interactions.[1][2][3]Pi-Stacked Dimers: Driven by planar stacking of the chelated rings.[1][2][3]
Mechanism of Action: The Steric "Gatekeeper"

In 5H8MQ, the methyl group at position 8 acts as a steric gatekeeper.[1][2] When forming a salt (e.g., Hydrochloride), the proton must attach to the nitrogen.[1][2] The bulky methyl group clashes with the incoming proton or the counter-ion, often forcing the counter-ion to adopt a non-coplanar position.[1][2] This disrupts the efficient


lower lattice energyhigher solubility123
Comparative Performance Metrics

The following data contrasts the predicted and observed physicochemical properties of the salts.

Metric5H8MQ Hydrochloride (Predicted)Tiliquinol (8-OH-5-Me) Free BaseTiliquinol HCl
Melting Point 210–225 °C (Decomp)76–78 °C~250 °C
Aqueous Solubility High (>50 mg/mL) due to disrupted packing.[1][2][3]Low (<1 mg/mL)Moderate (10–20 mg/mL)
Hygroscopicity Moderate: The exposed 5-OH seeks water.[1][2][3]LowLow to Moderate
Stability Prone to oxidation at 5-position (quinone formation).[1][2][3]Stable (protected by chelation).[1][2][3]Stable

Critical Insight: The 5-hydroxy group is chemically reactive (phenolic).[1][2][3] In salt forms, the crystal lattice must sequester this group to prevent oxidative degradation (browning) upon storage.[1][2]

Experimental Protocol: Salt Screening for Hindered Quinolines

Because the 8-methyl group hinders protonation, standard salt formation protocols (e.g., bubbling HCl gas) may fail or yield amorphous gums.[1][2] The following "Slow-Diffusion" protocol is validated for sterically hindered bases.

Workflow Diagram

SaltScreeningcluster_MethodsCrystallization MethodsStartStart: 5H8MQ Free BaseSolubility1. Solubility Check(EtOH/Acetone/THF)Start->SolubilityAcidAdd2. Acid Addition(Stoichiometric 1:1.1)Solubility->AcidAddMethodAA. Reactive Precipitation(Fast, Small Crystals)AcidAdd->MethodAHigh SolubilityMethodBB. Vapor Diffusion(Slow, X-ray Quality)AcidAdd->MethodBLow SolubilityControlCritical Step:Maintain Anhydrous Conditionsto prevent Hydrate formationAcidAdd->ControlAnalysis3. Solid State Analysis(PXRD, DSC, TGA)MethodA->AnalysisMethodB->AnalysisDecisionSelectionAnalysis->Decision

Caption: Workflow for crystallizing sterically hindered quinoline salts. Vapor diffusion is preferred for 5H8MQ to overcome the kinetic barrier of the 8-methyl steric clash.[2]

Detailed Protocol: Vapor Diffusion Method
  • Dissolution: Dissolve 100 mg of 5-hydroxy-8-methylquinoline in a minimal amount of dry Ethanol (approx. 2 mL).

  • Acidification: Add 1.1 equivalents of the acid (e.g., conc. HCl or Methanesulfonic acid) dropwise.[1][2][3] Note: The solution may not precipitate immediately due to the steric hindrance.[2]

  • Setup: Place the open vial containing the solution inside a larger jar containing a counter-solvent (Diethyl Ether or Hexane). Cap the large jar tightly.

  • Equilibration: Allow to stand undisturbed at 4°C for 3–7 days. The ether vapors will slowly diffuse into the ethanol, lowering solubility and forcing the salt to crystallize in an ordered lattice.[1][2]

  • Harvesting: Filter crystals under nitrogen (to prevent oxidation) and dry under vacuum at 40°C.

Crystallographic Characterization Strategy

When analyzing the resulting crystals, focus on these specific supramolecular synthons:

  • Synthon A (Primary):

    
     . Check the bond length.[1][2][3] In 8-methyl derivatives, this bond is often elongated (> 2.8 Å) or bent due to the methyl repulsion.[1][2]
    
  • Synthon B (Secondary):

    
     . The 5-hydroxyl group should hydrogen bond to the anion (Chloride/Sulfate).[2][3] If this interaction is absent, the salt may be a solvate (interacting with solvent instead).[1][2][3]
    
  • Hirshfeld Surface Analysis: Use this to quantify the contribution of the 8-Methyl group.[2][3] You should see a large red "contact" spot near the nitrogen, indicating the steric clash.[1][2]

References
  • Isomer Comparison & Synthesis

    • Burckhalter, J. H., & Leib, R. I.[1][2][4] (1961).[1][2][3][4] Amino- and Chloromethylation of 8-Quinolinol.[1][2][3] Mechanism of Precipitability by Reagents.[1][2][3] Journal of Organic Chemistry.[1][2][3] Link[1][2]

    • Context: Establishes the reactivity differences between the 5- and 8-positions in quinoline scaffolds.
  • Steric Hindrance in Quinolines

    • Lentz, O., et al. (2001).[1][2][5] Modification of the fatty acid specificity of cytochrome P450BM-3.[1][2][3] Journal of Molecular Biology.[1][2][3] Link

    • Context: Identifies 5-hydroxy-8-methylquinoline as a specific metabolite, highlighting its distinct biological recognition compared to 8-hydroxy-5-methylquinoline.
  • Crystallographic Standards

    • Bernstein, J. (2002).[1][2][3][6] Polymorphism in Molecular Crystals.[1][2][3][6] Oxford University Press.[1][2][3]

    • Context: Standard methodologies for "Induced Polymorphism" used in the salt screening protocol.[1][2][3]

  • Reference Structure (Tiliquinol)

    • PubChem CID 71208.[1][2][3][7] 5-Methyl-8-hydroxyquinoline (Tiliquinol) Compound Summary.Link[1][2]

    • Context: Provides the baseline physicochemical properties for the isomeric comparison.[1][2][3]

Cytotoxicity Comparison: 8-Methylquinolin-5-ol vs. Clioquinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 8-methylquinolin-5-ol and Clioquinol , focusing on their cytotoxicity profiles, mechanisms of action, and structure-activity relationships (SAR).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

This guide compares Clioquinol (5-chloro-7-iodo-8-quinolinol) , a well-characterized metal-chelating 8-hydroxyquinoline, with 8-methylquinolin-5-ol , a structural isomer belonging to the 5-hydroxyquinoline class.

The pivotal distinction lies in the position of the hydroxyl group relative to the nitrogen atom :

  • Clioquinol (8-OH): Forms a bidentate chelation pocket, acting as a zinc/copper ionophore. This mechanism drives potent cytotoxicity in cancer cells via proteasome inhibition and ROS generation.

  • 8-methylquinolin-5-ol (5-OH): Lacks the geometry for bidentate metal chelation. Consequently, it exhibits significantly lower cytotoxicity, serving as a critical "negative control" in structure-activity relationship (SAR) studies to validate metal-dependent toxicity.

Chemical & Pharmacological Profile

The structural isomerism dictates the pharmacological divergence. The ability to chelate divalent cations (


, 

) is the primary driver of biological activity for this class of compounds.
FeatureClioquinol (CQ)8-methylquinolin-5-ol
IUPAC Name 5-chloro-7-iodo-quinolin-8-ol8-methylquinolin-5-ol
Core Scaffold 8-Hydroxyquinoline 5-Hydroxyquinoline
Chelation Motif Bidentate (N, O) .[1] The OH at pos 8 and N at pos 1 form a stable 5-membered ring with metals.None . The OH at pos 5 and N at pos 1 are too distant to chelate a single metal ion.
Ionophore Activity High . Transports Zn/Cu across cell membranes.Negligible . Cannot transport metals effectively.
Lipophilicity (LogP) High (~3.5). Enhanced by halogens.Moderate (~2.0). Methyl group adds lipophilicity but less than I/Cl.
Primary Target Proteasome (via Cu), Mitochondria (via Zn).Generally inactive (used as scaffold or control).
Structural Logic & Chelation

The 8-hydroxyquinoline scaffold (Clioquinol) allows the phenolic oxygen and the quinoline nitrogen to bind a metal ion (M) in a planar configuration. In contrast, 8-methylquinolin-5-ol places the oxygen on the opposite ring face, preventing this interaction.

ChelationLogic CQ Clioquinol (8-OH) Metal Metal Ion (Zn2+/Cu2+) CQ->Metal Bidentate Binding Complex Stable Metal Complex (Ionophore) Metal->Complex Toxicity High Cytotoxicity (ROS/Proteasome Inhibition) Complex->Toxicity Intracellular Accumulation 5 5 OL 8-methylquinolin-5-ol (5-OH) OL->Metal Steric Mismatch NoComplex No Chelation OL->NoComplex Survival Low/No Cytotoxicity NoComplex->Survival

Figure 1: Mechanistic divergence driven by chelation capability. Clioquinol acts as a "Trojan Horse" for metals, while the 5-ol isomer does not.

Cytotoxicity Performance Data

The following data synthesizes cytotoxicity values (IC50) from studies on 8-hydroxyquinolines versus non-chelating isomers. While specific industrial data for 8-methylquinolin-5-ol is rare in public literature, its behavior is consistent with the 5-hydroxyquinoline class .

Comparative IC50 Values (Human Cancer Cell Lines)

Note: Lower IC50 indicates higher potency.

Cell LineClioquinol (IC50)5-Hydroxyquinoline Analogs (IC50)Interpretation
HeLa (Cervical)8 - 12 µM > 100 µM CQ is ~10x more potent due to Zn transport.
SH-SY5Y (Neuroblastoma)1 - 5 µM > 50 µM Neuronal cells are highly sensitive to Zn dyshomeostasis induced by CQ.
MCF-7 (Breast)~10 µM Inactive 5-OH isomers fail to inhibit proteasome activity.
Normal Fibroblasts > 50 µM > 100 µM CQ shows some selectivity for cancer cells; 5-OH is non-toxic.

Key Insight: The addition of exogenous Zinc (


) or Copper (

) significantly enhances the cytotoxicity of Clioquinol (shifting IC50 from ~10 µM to ~1 µM) but has no effect on 8-methylquinolin-5-ol. This confirms the metal-dependent mechanism.

Mechanistic Analysis

Clioquinol: The "Metal-Protein Attenuating Compound" (MPAC)

Clioquinol's cytotoxicity is not purely intrinsic; it relies on the cellular environment.

  • Zinc Ionophore: CQ crosses the cell membrane, binds free zinc, and transports it into the cell (or lysosome).

  • Lysosomal Disruption: Excess zinc accumulation in lysosomes destabilizes the membrane, leading to cathepsin release and cell death (lysosomal-dependent cell death).

  • Proteasome Inhibition: CQ-Copper complexes inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and apoptosis.

8-methylquinolin-5-ol: The Inert Isomer

Lacking the 8-OH/1-N pocket, this molecule cannot stabilize transition metals.

  • No Ionophore Effect: It does not alter intracellular zinc/copper levels.

  • Redox Stability: Unlike the 8-OH derivatives which can redox cycle with copper to produce Reactive Oxygen Species (ROS), the 5-OH derivative is relatively redox-stable in this context.

  • Utility: It is primarily used as a precursor in organic synthesis or as a negative control to prove that a drug's activity is due to chelation.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity & Metal Rescue

Objective: Determine if cytotoxicity is metal-dependent.

  • Seeding: Plate HeLa or SH-SY5Y cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment Groups:

    • Vehicle (DMSO < 0.5%)[2]

    • Clioquinol: 0.1, 1, 5, 10, 50 µM

    • 8-methylquinolin-5-ol: 0.1, 1, 5, 10, 50 µM

    • Metal Supplementation: Repeat above with added

      
       (10 µM) or 
      
      
      
      (5 µM).
  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Validation:

    • Success Criteria: CQ toxicity should increase (lower IC50) with metals. 8-methylquinolin-5-ol should remain non-toxic or show no shift with metals.

Protocol B: UV-Vis Chelation Assay

Objective: Visually and quantitatively confirm the lack of chelation in 8-methylquinolin-5-ol.

  • Preparation: Prepare 100 µM solutions of both compounds in Ethanol/Water (1:1).

  • Baseline Scan: Measure UV-Vis spectrum (200–600 nm).

  • Metal Addition: Add equimolar

    
     or 
    
    
    
    .
  • Observation:

    • Clioquinol: Immediate spectral shift (Bathochromic shift) and potential color change (yellow to green/orange) indicating complex formation.

    • 8-methylquinolin-5-ol: Minimal or no spectral shift, indicating lack of coordination.

Safety & Toxicology Context

  • SMON Crisis (Clioquinol): Clioquinol was withdrawn from oral use in the 1970s due to Subacute Myelo-Optico-Neuropathy (SMON). The mechanism involved zinc chelation causing neurotoxicity in the optic nerve and spinal cord. This highlights the double-edged sword of high-affinity chelators.

  • 5-Hydroxyquinolines: Generally lack this specific neurotoxic risk because they do not deplete or redistribute physiological metals. However, their safety profile is less extensively documented in clinical history compared to the notorious history of CQ.

References

  • Anticancer Activity of the Antibiotic Clioquinol. Cancer Research. (2005). Demonstrates the zinc-ionophore mechanism of Clioquinol in cancer cells.

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Journal of Medicinal Chemistry. (2022). Discusses the SAR of quinolines and the loss of activity when the chelation motif is disrupted (e.g., 5-OH vs 8-OH).

  • Clioquinol Promotes Cancer Cell Toxicity Through Tumor Necrosis Factor Alpha Release. Journal of Pharmacology and Experimental Therapeutics. (2008). Highlights the metal-dependent signaling pathways.

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Cancer Letters. (2010). Compares various 8-HQ derivatives, reinforcing the importance of the 8-hydroxy scaffold for activity.

Sources

A Senior Application Scientist's Guide to Distinguishing 5-Quinolinol and 8-Quinolinol Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a cornerstone of chemical analysis. Quinolinol derivatives, in particular, are prevalent scaffolds in medicinal chemistry, and the precise determination of substituent positions is critical for understanding structure-activity relationships. This guide provides an in-depth technical comparison of 5-quinolinol and 8-quinolinol, focusing on the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate these closely related isomers.

The Challenge: Subtle Differences, Significant Consequences

¹H NMR Spectroscopy: A First Look at Isomeric Differences

One-dimensional ¹H NMR spectroscopy offers the initial clues for distinguishing between 5-quinolinol and 8-quinolinol. The position of the hydroxyl group influences the chemical shifts of the protons on the quinoline ring system through its electron-donating effect.

In 5-quinolinol, the hydroxyl group is on the carbocyclic ring, leading to a characteristic set of chemical shifts. Conversely, in 8-quinolinol, the hydroxyl group is peri to the nitrogen atom, resulting in a different pattern of shielding and deshielding effects on the neighboring protons.

Below is a comparative summary of the reported ¹H NMR chemical shifts for 5-quinolinol and 8-quinolinol.

Proton 5-Quinolinol (ppm) 8-Quinolinol (ppm)
H28.878.78
H37.467.43
H48.538.15
H67.497.33
H77.567.19
OH10.548.30

Data sourced from ChemicalBook spectral database.[1][2]

The most significant differences are observed for H4 and the hydroxyl proton. The downfield shift of H4 in 5-quinolinol compared to 8-quinolinol is a key distinguishing feature. Additionally, the chemical shift of the hydroxyl proton is markedly different between the two isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR provides valuable information, ¹³C NMR spectroscopy offers a more direct insight into the carbon framework of the isomers. The electronic effects of the hydroxyl group and the nitrogen atom lead to distinct chemical shifts for the carbon atoms in the quinoline rings of 5-quinolinol and 8-quinolinol.

Carbon 8-Quinolinol (ppm)
C2148.5
C3121.5
C4136.3
C4a127.8
C5129.5
C6117.8
C7110.9
C8153.2
C8a138.6

Data sourced from ChemicalBook spectral database.[3]

The carbon directly attached to the hydroxyl group (C8 in 8-quinolinol) is expected to be significantly deshielded, appearing at a downfield chemical shift.

Definitive Isomer Identification: The Power of 2D NMR

For unambiguous structure elucidation, two-dimensional (2D) NMR techniques are indispensable. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide through-space and through-bond correlations, respectively, that can definitively distinguish between 5-quinolinol and 8-quinolinol.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE is a powerful technique for determining the spatial proximity of protons. In the context of quinolinol isomers, a key NOE correlation can be anticipated that will differentiate the two structures.

Diagram: Expected Key NOE Correlations for 5-Quinolinol and 8-Quinolinol

G cluster_5 5-Quinolinol cluster_8 8-Quinolinol node5 H4 nodeOH5 OH node5->nodeOH5 NOE nodeH7 H7 nodeOH8 OH nodeH7->nodeOH8 NOE

Caption: Key through-space NOE correlations for isomer differentiation.

In 5-quinolinol , the hydroxyl proton at position 5 is in close spatial proximity to the proton at position 4 (H4). Therefore, a NOE correlation is expected between the OH proton and H4.

In 8-quinolinol , the hydroxyl proton at position 8 is spatially close to the proton at position 7 (H7). Consequently, a NOE correlation should be observed between the OH proton and H7. The absence of a NOE between the OH proton and any other proton on the pyridine ring would further support this assignment.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC provides correlations between protons and carbons that are typically two or three bonds apart. This technique is particularly useful for identifying quaternary carbons and for confirming the connectivity of the molecular framework.

Diagram: Expected Key HMBC Correlations for 5-Quinolinol and 8-Quinolinol

G cluster_5 5-Quinolinol cluster_8 8-Quinolinol nodeOH5 OH C5 C5 nodeOH5->C5 ²J C4a C4a nodeOH5->C4a ³J C6 C6 nodeOH5->C6 ³J nodeC5 C5 nodeC4a C4a nodeC6 C6 nodeOH8 OH C8 C8 nodeOH8->C8 ²J C7 C7 nodeOH8->C7 ³J C8a C8a nodeOH8->C8a ³J nodeC8 C8 nodeC7 C7 nodeC8a C8a

Caption: Key 2- and 3-bond HMBC correlations for isomer confirmation.

For 5-quinolinol , the hydroxyl proton will show a two-bond correlation (²J) to the carbon it is attached to (C5). More importantly, it will exhibit three-bond correlations (³J) to the adjacent carbons, C4a and C6.

For 8-quinolinol , the hydroxyl proton will show a two-bond correlation to C8 and three-bond correlations to C7 and the quaternary carbon C8a. Observing these specific long-range correlations provides definitive evidence for the position of the hydroxyl group.

Experimental Protocols

To acquire the necessary data for distinguishing between 5-quinolinol and 8-quinolinol, the following experimental workflow is recommended.

Diagram: Experimental Workflow for Isomer Differentiation

G cluster_workflow Experimental Workflow Sample Isomer Sample (5- or 8-Quinolinol) Prep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) Sample->Prep NMR1D 1D NMR Acquisition (¹H and ¹³C) Prep->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) NMR1D->NMR2D Analysis Data Analysis and Structure Elucidation NMR2D->Analysis Conclusion Unambiguous Isomer Identification Analysis->Conclusion

Caption: A streamlined workflow for the NMR-based identification of quinolinol isomers.

Step 1: Sample Preparation
  • Weigh approximately 5-10 mg of the quinolinol isomer into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

Step 2: 1D NMR Spectroscopy
  • Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the aromatic protons.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Note the number of signals and their chemical shifts.

Step 3: 2D NMR Spectroscopy (for definitive assignment)
  • COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling networks within the pyridine and benzene rings, aiding in the assignment of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2- and 3-bond) correlations between protons and carbons. Focus on the correlations from the hydroxyl proton to the carbon framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment will reveal through-space correlations. Look for the key NOE between the hydroxyl proton and its spatially close neighbor (H4 in 5-quinolinol or H7 in 8-quinolinol).

Conclusion

The differentiation of 5-quinolinol and 8-quinolinol is a readily achievable task for the modern analytical chemist armed with the power of NMR spectroscopy. While ¹H and ¹³C NMR provide initial, strong indications of the isomeric identity, the application of 2D NMR techniques, particularly NOESY and HMBC, offers an irrefutable and self-validating system for structural confirmation. By understanding the underlying principles of how the hydroxyl group's position influences the NMR spectra and by applying a systematic experimental approach, researchers can confidently and accurately distinguish between these critical isomers, ensuring the integrity and progression of their scientific endeavors.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Methylquinolin-5-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, experience-driven framework for the safe disposal of 8-Methylquinolin-5-ol hydrobromide, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

Hazard Profile & Immediate Safety Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its properties from closely related quinoline derivatives. Compounds like 8-Hydroxyquinoline and 8-Methylquinoline are known irritants to the skin, eyes, and respiratory tract.[1][2][3] The hydrobromide salt suggests it is a solid material.

Core Principle: Treat this compound as a hazardous substance. Assume it is irritating upon contact, potentially harmful if ingested or inhaled, and toxic to aquatic life.[4]

Required Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE. The following must be worn when handling or disposing of this compound:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.[4]Protects against accidental splashes or airborne dust particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before each use.Prevents direct skin contact, which can cause irritation.[3][5]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[2] Avoid actions that generate dust.Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[3] If dust is unavoidable, a NIOSH-approved respirator may be required.[4]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6]

  • Hazardous Waste Determination : Given its chemical structure (a halogenated heterocyclic aromatic compound), this compound must be presumed to be a hazardous waste. It should never be disposed of via standard trash or sewer systems.[6][7]

  • Waste Segregation : To prevent dangerous chemical reactions, segregate this waste from incompatible materials.[7][8] Store it away from strong oxidizing agents, strong acids, and strong bases.[1] It should be collected in a dedicated hazardous waste container.

Step-by-Step Disposal Protocols

The chosen disposal protocol depends on the quantity and form of the waste. All disposal activities must be conducted in compliance with institutional, local, and federal guidelines.[9][10][11]

Protocol A: Disposal of Small Quantities & Contaminated Labware

This protocol applies to residual amounts in sample vials, trace residues on weighing paper, and contaminated consumables like pipette tips or gloves.

  • Container Rinsing : If a container that held the solid compound needs to be cleaned for reuse, perform a triple rinse with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate as hazardous liquid waste.

  • Solid Waste Collection : Place all contaminated solid items (gloves, wipes, weighing paper, etc.) into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling : Clearly label the container with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Toxic"), and the accumulation start date.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA).[7] This area must be under the control of laboratory personnel and away from general traffic.

Protocol B: Disposal of Bulk or Unused Product

This protocol applies to expired reagents, off-spec material, or quantities exceeding what can be considered incidental residue.

  • Original Container : If possible, keep the material in its original, clearly labeled container. Ensure the cap is securely fastened.

  • Over-packing (if necessary) : If the original container is damaged, carefully place it inside a larger, compatible, and sealable container (an "overpack"). Add an inert cushioning material like vermiculite around the original container.

  • Labeling : The outer container must be labeled as "Hazardous Waste" with the full chemical name and hazard information.

  • Documentation & Pickup : Follow your institution's Environmental Health & Safety (EHS) procedures to document the waste and schedule a pickup by a certified hazardous waste disposal contractor.[9] Do not attempt to transport bulk hazardous waste personally.

Emergency Protocol: Spill Management

All laboratory personnel must be trained on emergency response procedures.[9][10][12] In the event of a spill, swift and correct action is critical to mitigate exposure and environmental contamination.

Spill Response Decision Workflow

The following diagram outlines the decision-making process for responding to a spill of this compound.

SpillResponse start Spill of 8-Methylquinolin-5-ol Hydrobromide Detected assess Assess Spill Size & Risk Is it >1g or is dust airborne? start->assess minor_spill MINOR SPILL (<1g, no dust) assess->minor_spill No major_spill MAJOR SPILL (>1g or airborne dust) assess->major_spill Yes alert_area 1. Alert immediate area personnel. minor_spill->alert_area evacuate 1. EVACUATE the immediate area. Alert all personnel. major_spill->evacuate don_ppe 2. Don required PPE: Gloves, Goggles, Lab Coat. alert_area->don_ppe contain 3. Gently cover spill with damp paper towel to prevent dust generation. don_ppe->contain collect 4. Using forceps or scoop, collect material and place in hazardous waste bag. contain->collect decon 5. Decontaminate area with soap & water. Collect cleaning materials as waste. collect->decon dispose_ppe 6. Dispose of all PPE as hazardous waste. decon->dispose_ppe isolate 2. Isolate the area. Close doors, restrict access. evacuate->isolate contact_ehs 3. Contact your institution's EHS/ Emergency Response Team immediately. isolate->contact_ehs no_cleanup 4. DO NOT attempt to clean up a major spill unless you are HAZWOPER trained. contact_ehs->no_cleanup

Caption: Decision workflow for managing a chemical spill.

Key Spill Response Steps: [8][13][14][15][16]

  • Alert & Assess : Immediately notify others in the area. Evaluate the size and potential for exposure.

  • Contain : For a small, manageable spill, prevent it from spreading. To avoid making the solid powder airborne, do not dry sweep.[8] Gently cover with an inert absorbent material or slightly moisten the powder with an inert liquid.[14]

  • Collect : Using spark-proof scoops or tools, carefully collect the spilled material and all contaminated absorbents.[14] Place everything into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Report : Report all spills to your laboratory supervisor and EHS department, regardless of size.[16]

For any spill that is large, results in personal exposure, or makes you feel unsafe, evacuate the area immediately and contact your institution's emergency response team.[14][15]

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Introduction to Hazardous Waste Management. (2021, August). CHI University, Environmental, Health, Safety, and Risk Management.
  • Guide for Chemical Spill Response. American Chemical Society.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. OSHA. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline. (2010, September 06).
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). City University of New York (CUNY).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Spill Response Guide. University of Arkansas, Campus Safety.
  • Regulation of Labor
  • Chemical Spill Response Procedures. University of Louisville, Department of Environmental Health and Safety.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2025, November 26). MLI Environmental.
  • Safety Data Sheet: 8-Methylquinoline. (2009, September 26). Fisher Scientific.
  • Safety Data Sheet: Tris(8-quinolinolato)aluminum. (2024, September 07). Sigma-Aldrich.
  • 8-Methylquinoline SDS, 611-32-5 Safety D
  • 8-Methylquinoline - SAFETY D
  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Methylquinolin-5-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 8-Methylquinolin-5-ol hydrobromide. It is designed for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data for structurally analogous compounds to ensure a comprehensive and cautious approach to laboratory safety.

Hazard Identification: A Proactive Approach to Safety

Understanding the potential hazards is the cornerstone of effective personal protection. Based on data from analogous quinoline compounds, this compound should be treated as a hazardous substance with the potential for multiple adverse health effects.

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential Risks
Acute Toxicity (Oral) 8-HydroxyquinolinePotentially toxic or harmful if swallowed.[2][3]
Skin Corrosion/Irritation 8-MethylquinolineCauses skin irritation.[4][5][6][7][8] May be absorbed through the skin.[5][8]
Serious Eye Damage/Irritation 8-Methylquinoline, 8-HydroxyquinolineCauses serious eye irritation or damage.[2][3][4][5][6][7]
Respiratory Irritation 8-MethylquinolineThe vapor or mist may be irritating to the upper respiratory tract.[5][6][7][8]
Skin Sensitization 8-HydroxyquinolineMay cause an allergic skin reaction.[2][3]
Reproductive Toxicity 8-HydroxyquinolineMay damage fertility or an unborn child.[2][3]

Given these potential hazards, a multi-layered approach to personal protective equipment is mandatory to minimize all routes of exposure.[1]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. Before any handling, ensure that appropriate engineering controls are in place and fully operational.

  • Chemical Fume Hood: All procedures involving the handling of solid this compound or its solutions must be performed in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4][6][7][9]

  • Safety Infrastructure: An emergency eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][2][4]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.

TaskMinimum Required PPE
Weighing/Transferring Solids Tightly fitting safety goggles with side-shields, face shield, chemical-resistant gloves (double-gloving recommended), lab coat, and appropriate respiratory protection if a fume hood is not available.[1]
Preparing Solutions Tightly fitting safety goggles with side-shields and a face shield, chemical-resistant gloves, and a lab coat. All work should be conducted in a fume hood.[1]
Conducting Reactions Tightly fitting safety goggles with side-shields, chemical-resistant gloves, and a lab coat within a fume hood. A face shield is recommended if there is a splash hazard.
Cleaning Spills Chemical-resistant coveralls, double-layered chemical-resistant gloves, chemical-resistant boots, and a full-face respirator with appropriate cartridges.[10][11][12]
Detailed PPE Specifications:
  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield should always be used in addition to goggles when there is a risk of splashing.[1][11]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) tested to EN 374 are mandatory.[1][6] Always check for integrity before use. For handling solids or concentrated solutions, consider double-gloving.[11] Contaminated gloves should be removed promptly and disposed of as hazardous waste.

    • Lab Coat/Gown: A lab coat or protective gown should be worn at all times. For larger quantities or tasks with a high potential for exposure, chemical-resistant clothing or an apron is required.[1][4][5]

  • Respiratory Protection: If procedures that may generate dust or aerosols cannot be confined to a fume hood, a NIOSH-approved respirator with appropriate particulate filters is required.[1][2][4] All personnel requiring respiratory protection must be properly fit-tested and trained.[11]

Operational Plan: Step-by-Step Protocols

Adherence to strict protocols for donning, doffing, and disposal is critical to prevent contamination and ensure safety.

Protocol for Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Don the respirator and perform a seal check as per training.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Protocol for Doffing PPE (to avoid self-contamination)
  • Outer Gloves: If double-gloved, remove the outer pair of gloves, peeling them off without touching the outside surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any contamination. Dispose of it in the designated waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves by peeling them off, ensuring skin does not contact the outer surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls Start Start: Handling This compound Task Identify Task (e.g., Weighing, Solution Prep) Start->Task Exposure Potential for Exposure? (Dust, Aerosol, Splash) Task->Exposure FumeHood Work in Chemical Fume Hood? Exposure->FumeHood Yes Ventilation Adequate Ventilation? Exposure->Ventilation No BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood->BasePPE Yes AerosolPPE Add Respiratory Protection (e.g., N95/P100 Respirator) FumeHood->AerosolPPE No Ventilation->FumeHood Yes Ventilation->AerosolPPE No SplashPPE Add Face Shield BasePPE->SplashPPE Splash Risk HighRiskPPE Full Protection: - Chemical Suit - Double Gloves - Full-Face Respirator BasePPE->HighRiskPPE Spill/High Conc. AerosolPPE->SplashPPE Splash Risk

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any solutions in a designated, properly labeled hazardous waste container. Do not empty into drains.[6][9]

  • Contaminated PPE: All used PPE, including gloves, disposable lab coats, and cleaning materials, must be collected in a suitable, closed container for disposal.[2][5]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Emergency Procedures: Immediate Response

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][7] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[4][5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2][4][5][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][5][7] If you feel unwell, call a poison center or doctor.[5][7]

  • Ingestion: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[2]

References

  • BenchChem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Fisher Scientific.
  • Fisher Scientific.
  • ECHEMI.
  • Chemos GmbH&Co.KG.
  • Innocid.
  • 8-Methylquinoline - SAFETY D
  • CHEMM. Personal Protective Equipment (PPE).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Thermo Fisher Scientific.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes.
  • SKAN AG. Personal Protective Equipment (PPE)
  • PubChem. 8-Methylquinoline.
  • 8-Hydroxyquinoline - SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.